2,2-Dimethylbenzo[d][1,3]dioxole-d2
Description
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Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4,7-dideuterio-2,2-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3/i5D,6D |
InChI Key |
BWBIFYYKIWPTRV-KCZCTXNHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2,2-Dimethylbenzo[d]dioxole-d2
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-Dimethylbenzo[d]dioxole-d2, a deuterated analog of 2,2-Dimethylbenzo[d]dioxole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are interested in the preparation and analysis of isotopically labeled compounds.
Introduction
2,2-Dimethylbenzo[d]dioxole and its derivatives are important structural motifs in a variety of biologically active compounds. The introduction of deuterium (B1214612) at specific molecular positions can offer significant advantages in drug development, primarily by altering the metabolic profile of a compound. This alteration, known as the kinetic isotope effect, can lead to a slower rate of metabolic degradation, thereby improving pharmacokinetic properties such as half-life and bioavailability. This guide details a proposed synthetic route for 2,2-Dimethylbenzo[d]dioxole-d2 and outlines the expected characterization data based on the analysis of its non-deuterated counterpart.
Synthesis
The synthesis of 2,2-Dimethylbenzo[d]dioxole-d2 can be achieved through the acid-catalyzed acetalization of catechol with deuterated acetone (B3395972) (acetone-d6). This method is an adaptation of the well-established procedure for the synthesis of the non-deuterated analog.[1]
Experimental Protocol
Materials:
-
Catechol (1,2-dihydroxybenzene)
-
p-Toluenesulfonic acid (catalyst)
-
Benzene (B151609) (or toluene (B28343) as a solvent)
-
4Å molecular sieves
-
10% Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of catechol (0.5 moles), acetone-d6 (1.5 moles), and a catalytic amount of p-toluenesulfonic acid (15 mg) is prepared in a round-bottom flask containing benzene (150 ml).[1]
-
The flask is fitted with a Soxhlet extractor containing freshly activated 4Å molecular sieves (140 g).[1]
-
The reaction mixture is refluxed for 24 hours.[1]
-
The molecular sieves are replaced with a fresh batch, and refluxing is continued for an additional 24 hours to drive the reaction to completion by removing the water byproduct.[1]
-
After cooling to room temperature, the solvents are removed under reduced pressure.
-
The resulting residue is triturated with hexane (1 liter), and the solution is decanted.[1]
-
The hexane solution is washed with 10% aqueous sodium hydroxide until the washings are colorless, followed by a wash with brine.[1]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The product can be further purified by vacuum distillation.
Synthetic Workflow
Caption: Synthetic workflow for 2,2-Dimethylbenzo[d]dioxole-d2.
Characterization
Quantitative Data Summary
| Property | 2,2-Dimethyl-1,3-benzodioxole | 2,2-Dimethylbenzo[d]dioxole-d2 (Expected) |
| Molecular Formula | C₉H₁₀O₂ | C₉H₄D₆O₂ |
| Molecular Weight | 150.17 g/mol | 156.21 g/mol |
| CAS Number | 14005-14-2 | 3047060-02-3 |
| Appearance | Oil | Oil |
| Yield | 43%[1] | Expected to be similar |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the non-deuterated compound shows a singlet for the two methyl groups and a multiplet for the aromatic protons.[2] For 2,2-Dimethylbenzo[d]dioxole-d2, the singlet corresponding to the methyl protons is expected to be absent or significantly diminished, providing a clear indication of successful deuteration. The aromatic proton signals should remain unchanged.
-
¹³C NMR: The carbon-13 NMR spectrum of the non-deuterated compound displays distinct signals for the methyl carbons, the quaternary carbon of the dioxole ring, and the aromatic carbons.[3] In the spectrum of the deuterated analog, the signal for the deuterated methyl carbons will exhibit coupling to deuterium, resulting in a multiplet (typically a septet due to the spin I=1 of deuterium). The chemical shift of this carbon will also be slightly shifted upfield.
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique to confirm the incorporation of deuterium. The molecular ion peak in the mass spectrum of 2,2-Dimethylbenzo[d]dioxole-d2 will be observed at m/z = 156, which is 6 mass units higher than that of the non-deuterated compound (m/z = 150).
Infrared (IR) Spectroscopy
The IR spectrum of the deuterated compound is expected to be very similar to that of the non-deuterated compound, with the notable appearance of C-D stretching vibrations in the region of 2100-2250 cm⁻¹. The characteristic C-H stretching and bending vibrations of the methyl groups will be absent or reduced in intensity.
Characterization Workflow
Caption: Workflow for the characterization of the final product.
Conclusion
This technical guide outlines a practical and efficient method for the synthesis of 2,2-Dimethylbenzo[d]dioxole-d2. The proposed experimental protocol, adapted from established methods for the non-deuterated analog, provides a clear pathway for its preparation. The characterization section details the expected analytical data, offering a baseline for researchers to confirm the successful synthesis and purity of this deuterated compound. The strategic incorporation of deuterium in the methyl groups of the 2,2-Dimethylbenzo[d]dioxole core structure makes this compound a valuable tool for studies in drug metabolism and pharmacokinetics.
References
physicochemical properties of 2,2-Dimethylbenzo[d]dioxole-d2
An In-depth Technical Guide on the Physicochemical Properties of 2,2-Dimethylbenzo[d]dioxole and its Deuterated Isotopologue
Disclaimer: This document provides a comprehensive overview of the physicochemical properties of 2,2-Dimethyl-1,3-benzodioxole. The requested compound, 2,2-Dimethylbenzo[d]dioxole-d2, is a deuterated isotopologue of this parent molecule. Specific experimental data for the d2-variant is not available in public literature. Therefore, this guide focuses on the well-characterized parent compound. The introduction of deuterium (B1214612) atoms is expected to cause minor variations in properties such as molecular weight, density, and vibrational frequencies (IR spectroscopy), but will not significantly alter properties like melting point, boiling point, or general reactivity.
Core Physicochemical Properties
2,2-Dimethyl-1,3-benzodioxole (also known as 1,2-(Isopropylidenedioxy)benzene) is a versatile organic compound used as a building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its stability and reactivity make it a valuable intermediate in organic synthesis.[1]
Quantitative Data Summary
The key physicochemical properties of 2,2-Dimethyl-1,3-benzodioxole are summarized in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 14005-14-2 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.174 g/mol (Exact Mass: 150.068085) | [2] |
| Physical Properties | ||
| Appearance | Colorless to slightly yellow clear liquid | [1] |
| Melting Point | 3 °C | [1][2][4] |
| Boiling Point | 182 °C / 186.9 ± 15.0 °C (at 760 mmHg) | [1][2] |
| Density | 1.06 g/cm³ / 1.1 ± 0.1 g/cm³ | [1][2] |
| Refractive Index (n20/D) | 1.51 / 1.5050 - 1.5090 | [1][4] |
| Safety & Handling | ||
| Flash Point | 69.0 ± 10.8 °C | [2] |
| Vapor Pressure | 0.9 ± 0.3 mmHg at 25°C | [2] |
| Purity Specification | ≥ 98% (by Gas Chromatography) | [1] |
| Storage Conditions | Store at Room Temperature, Sealed in Dry Place | [1][4] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of 2,2-Dimethyl-1,3-benzodioxole.
Synthesis Protocol: Acetal Formation
The compound is typically synthesized via the reaction of catechol (pyrocatechol) with acetone. One common method involves the use of an acid catalyst and a dehydrating agent.
Objective: To synthesize 2,2-Dimethyl-1,3-benzodioxole from catechol and acetone.
Materials:
-
Catechol (55 g, 0.5 moles)[5]
-
Acetone (150 ml)[5]
-
Benzene (150 ml)[5]
-
p-Toluenesulfonic acid (15 mg, catalyst)[5]
-
4Å Molecular Sieves (140 g, baked)[5]
-
10% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Soxhlet extractor, reflux apparatus, rotary evaporator
Procedure:
-
A mixture of catechol, acetone, benzene, and p-toluenesulfonic acid is placed in a flask.[5]
-
The flask is fitted with a Soxhlet extractor containing 140 g of baked 4Å molecular sieves.[5]
-
The mixture is refluxed for 24 hours.[5]
-
The molecular sieves are replaced with a fresh batch, and refluxing is continued for another 24 hours to ensure the removal of water and drive the reaction to completion.[5]
-
After cooling, the solvents (acetone, benzene) are removed under reduced pressure using a rotary evaporator.[5]
-
The resulting residue is triturated with 1 liter of hexane.[5]
-
The hexane solution is washed with a 10% NaOH solution until the aqueous washes are colorless, removing any unreacted catechol.[5]
-
The separated organic layer is dried over anhydrous sodium sulfate (Na₂SO₄).[5]
-
The hexane is evaporated to yield the final product as an oil.[5]
Purity Determination by Gas Chromatography (GC)
Gas chromatography is the standard method for assessing the purity of volatile and semi-volatile organic compounds like 2,2-Dimethyl-1,3-benzodioxole.[1][6]
Objective: To determine the purity of a sample by separating its components.
Apparatus:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).[7]
-
Capillary column (e.g., Agilent Intuvo HP-Innowax, 60 m × 0.32 mm, 0.5 μm).[7]
-
Sample vials and microsyringe.
Procedure:
-
Instrument Setup: The GC is configured with appropriate parameters for the inlet, column, and detector. A typical setup might involve an inlet temperature of 270°C, a detector temperature of 300°C, and a 100:1 split ratio.[7]
-
Temperature Program: A column temperature program is set. For example, hold at 60°C for 10 minutes, then ramp up at 5°C/min to 150°C and hold for 10 minutes.[7]
-
Sample Preparation: The sample is typically diluted in a suitable volatile solvent, though neat injections are also possible.
-
Injection: A small volume (e.g., 0.5 µL) of the sample is injected into the GC inlet.[7] The high temperature of the inlet vaporizes the sample.[6]
-
Separation: The inert carrier gas sweeps the vaporized sample onto the column.[6] Components of the sample travel through the column at different rates based on their boiling points and interaction with the stationary phase, achieving separation.[6]
-
Detection: As each component elutes from the column, it is detected by the FID. The detector generates an electrical signal proportional to the amount of the component.
-
Analysis: The output is a chromatogram, a graph showing peaks corresponding to each component.[6] The area under each peak is integrated to determine the relative percentage of each component, with the largest peak representing the main compound. Purity is often expressed as the area percentage of the main peak.
Boiling Point Determination (Capillary Method)
The boiling point is a key physical constant used for identification and purity assessment. The capillary method (or Thiele tube method) is suitable for small sample volumes.[9][10]
Objective: To determine the boiling point of the liquid sample.
Apparatus:
-
Thermometer.
-
Small fusion or test tube.[9]
-
Heat source (e.g., Bunsen burner).
Procedure:
-
A small amount of the liquid is placed in the fusion tube.[9]
-
The capillary tube is placed inside the fusion tube with its open end submerged in the liquid and the sealed end pointing up.[9][10]
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[9]
-
The assembly is placed in a Thiele tube containing heating oil or inserted into an aluminum block.[11][12]
-
The apparatus is heated slowly and uniformly.[9]
-
As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.
-
When the temperature reaches the liquid's boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[9]
-
The heat is removed, and the apparatus is allowed to cool slowly.
-
The moment the bubbling stops and the liquid begins to be drawn into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid, as it is the point where the vapor pressure of the liquid equals the external atmospheric pressure.[10][11]
Refractive Index Measurement
The refractive index is another important physical property for identifying a liquid compound. It is typically measured using a refractometer.
Objective: To measure the refractive index of the liquid sample.
Apparatus:
-
Abbe Refractometer.
-
Constant temperature water bath (typically set to 20°C).
-
Dropper or pipette.
-
Lens paper and ethanol.
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry.
-
Connect the refractometer to the water bath to maintain a constant temperature (e.g., 20°C).
-
Place a few drops of the sample onto the lower prism.
-
Close the prisms carefully to spread the liquid into a thin film.
-
Look through the eyepiece and turn the adjustment knob until the light and dark fields are in sharp contrast.
-
Adjust the compensator knob to eliminate any color fringes at the boundary line.
-
Align the boundary line precisely with the crosshairs in the eyepiece.
-
Read the refractive index value from the scale. This value is typically reported with the temperature, such as n20/D, indicating measurement at 20°C using the sodium D-line.[1]
Analytical Characterization Workflow
A logical workflow is essential for the comprehensive characterization of a synthesized chemical compound. This involves confirming the purity, identity, and structure of the target molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,2-Dimethyl-1,3-benzodioxole | CAS#:14005-14-2 | Chemsrc [chemsrc.com]
- 3. 2,2-Dimethyl-1,3-benzodioxole | 14005-14-2 [chemicalbook.com]
- 4. 1,3-Benzodioxole, 2,2-dimethyl- [chembk.com]
- 5. prepchem.com [prepchem.com]
- 6. oshadhi.co.uk [oshadhi.co.uk]
- 7. agilent.com [agilent.com]
- 8. Determine Purity of Terpenes, Propylene Glycol, Terpene Alcohols, and Light-Duty Cleaners [chemicalslearning.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. byjus.com [byjus.com]
The Role of Deuterated Internal Standards in Analytical Quantification: A Technical Guide
A pivotal aspect of rigorous analytical testing, particularly in the fields of pharmaceutical research and clinical diagnostics, is the use of internal standards to ensure the accuracy and reliability of quantitative measurements. While the specific compound 2,2-Dimethylbenzo[d]dioxole-d2 is not extensively documented as a commercially available or widely used deuterated internal standard in the provided search results, this guide will delve into the core principles and applications of deuterated internal standards, drawing upon established examples from cannabinoid analysis to illustrate their critical function.
In quantitative analysis, especially when employing techniques like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are essential for correcting variations that can occur during sample preparation and instrumental analysis.[1] A stable isotope-labeled internal standard, such as a deuterated compound, is chemically almost identical to the analyte being measured but has a different mass due to the presence of deuterium (B1214612) atoms in place of hydrogen atoms. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Principle of Isotope Dilution Mass Spectrometry
The use of deuterated internal standards is a cornerstone of isotope dilution mass spectrometry (IDMS), which is considered a gold standard for its high precision and accuracy. The underlying principle is that the deuterated standard is added at a known concentration to the sample before any processing steps.[1] Because the deuterated standard behaves nearly identically to the native analyte throughout extraction, derivatization (if necessary), and chromatographic separation, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to a highly reliable quantification.
Application in Cannabinoid Analysis
The quantification of cannabinoids and their metabolites in biological matrices like blood, serum, and plasma is a prime example of the application of deuterated internal standards.[3][4][5] Compounds such as ∆9-tetrahydrocannabinol (THC), cannabidiol (B1668261) (CBD), and the THC metabolite 11-nor-9-carboxy-THC (THC-COOH) are frequently analyzed using their corresponding deuterated analogs (e.g., THC-d3, CBD-d3, THC-COOH-d3) as internal standards.[1][5]
Quantitative Data from Cannabinoid Analysis using Deuterated Standards
The following table summarizes key quantitative parameters from a validated LC-MS/MS method for the analysis of cannabinoids in human plasma, demonstrating the performance of deuterated internal standards.[5]
| Analyte | Internal Standard | Linear Range (µg/L) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| THC | THC-d3 | 0.5 - 25 | 0.5 | 1.0 |
| 11-OH-THC | 11-OH-THC-d3 | 0.5 - 25 | 0.5 | 1.0 |
| CBD | CBD-d3 | 0.5 - 25 | 0.5 | 1.0 |
| THC-COOH | THC-COOH-d3 | 2.0 - 100 | 2.0 | 4.0 |
Table 1: Summary of quantitative data for cannabinoid analysis using deuterated internal standards. Data sourced from a validated LC-MS/MS method.[5]
Experimental Protocol: Quantification of Cannabinoids in Plasma
The following is a detailed methodology for the quantification of cannabinoids in plasma samples using deuterated internal standards, based on established protocols.[5]
1. Sample Preparation:
-
To 250 µL of a plasma sample, add 25 µL of an internal standard solution containing THC-d3, 11-OH-THC-d3, CBD-d3, and THC-COOH-d3 at appropriate concentrations.[5]
-
Add 0.75 mL of acetonitrile (B52724) for protein precipitation.[5]
-
Vortex the mixture for 20 seconds.[5]
-
Centrifuge for 5 minutes at 4000 x g.[5]
-
The supernatant can then be further processed, for example, by solid-phase extraction, or directly injected into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Separation is typically achieved on a reversed-phase C18 column.[5]
-
Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive multiple reaction monitoring (MRM) mode.[5] Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.
3. Calibration and Quantification:
-
A calibration curve is constructed by analyzing a series of calibration standards prepared in a matrix matched to the samples (e.g., blank plasma).[5]
-
Each calibration standard contains a known concentration of the native analytes and a constant concentration of the deuterated internal standards.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate the calibration curve.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Workflow for Analysis using a Deuterated Internal Standard
The following diagram illustrates the general workflow for a quantitative analysis employing a deuterated internal standard.
Analytical workflow using a deuterated internal standard.
Conclusion
Deuterated internal standards are indispensable tools in modern analytical chemistry, providing a robust method for achieving accurate and precise quantification, especially in complex matrices. While the specific compound 2,2-Dimethylbenzo[d]dioxole-d2 is not prominently featured in the scientific literature as a standard, the principles of its use would be identical to those of the well-established deuterated standards used in cannabinoid and other small molecule analyses. The ability of these standards to mimic the behavior of the target analyte throughout the analytical process ensures high-quality data that is crucial for drug development, forensic toxicology, and clinical research.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous quantitation of delta-9-tetrahydrocannabinol (THC) and 11-nor-9-carboxy-delta-9-tetrahydrocannabinol (THC-COOH) in serum by GC/MS using deuterated internal standards and its application to a smoking study and forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantitation of Delta-9- Tetrahydrocannabinol (THC) and 11-Nor-9-Carboxy-Delta-9- Tetrahydrocannabinol (THC-COOH) in Serum by GC/MS Using Deuterated Internal Standards and Its Application to a Smoking Study and Forensic Cases | Office of Justice Programs [ojp.gov]
- 5. academic.oup.com [academic.oup.com]
A Technical Guide to the Application of Deuterated Internal Standards in Analytical Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of analytical chemistry, particularly in quantitative analysis using mass spectrometry, achieving high accuracy and precision is paramount. One of the most significant challenges in analyzing complex matrices, such as those encountered in pharmaceutical and biomedical research, is the "matrix effect." This phenomenon, caused by co-eluting endogenous components of the sample, can lead to the suppression or enhancement of the analyte's signal, resulting in inaccurate quantification. The use of stable isotope-labeled internal standards (SIL-IS), especially deuterated analogs, is the gold standard for mitigating these effects and ensuring the reliability of analytical data.[1][2][3]
The Role of Deuterated Internal Standards
Deuterated compounds are ideal internal standards because their physicochemical properties are nearly identical to their non-deuterated (protium) counterparts.[3] They co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference imparted by the deuterium (B1214612) atoms, they are distinguishable from the analyte by the mass spectrometer. This allows the deuterated internal standard to track and compensate for any variability throughout the analytical process, including sample extraction, cleanup, and injection, as well as ionization suppression or enhancement.[1][2]
The use of a deuterated internal standard allows for the calculation of a response ratio (analyte peak area / internal standard peak area). This ratio is then used for quantification, effectively normalizing the analyte's signal and correcting for variations that would otherwise compromise the accuracy of the results.
Generalized Experimental Workflow for Quantitative Analysis using a Deuterated Internal Standard
The following diagram illustrates a typical workflow for a quantitative analytical method employing a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: A generalized workflow for quantitative analysis using a deuterated internal standard.
Detailed Methodologies
The following sections provide a generalized experimental protocol based on common practices for quantitative bioanalysis using a deuterated internal standard and LC-MS/MS.
Sample Preparation
-
Aliquoting: An exact volume of the biological sample (e.g., 100 µL of human plasma) is transferred to a clean microcentrifuge tube.[4]
-
Internal Standard Spiking: A known concentration of the deuterated internal standard (e.g., Venetoclax-D8) dissolved in an appropriate solvent is added to the sample.[5]
-
Protein Precipitation/Extraction:
-
Protein Precipitation: A protein precipitating agent (e.g., acetonitrile (B52724) or methanol) is added to the sample, vortexed, and then centrifuged to pellet the precipitated proteins. The supernatant containing the analyte and internal standard is then transferred for further processing.
-
Liquid-Liquid Extraction (LLE): An immiscible organic solvent is added to the sample, which is then vortexed to facilitate the extraction of the analyte and internal standard into the organic phase. The organic layer is then separated.[2][6]
-
Solid-Phase Extraction (SPE): The sample is loaded onto an SPE cartridge. The cartridge is washed to remove interferences, and then the analyte and internal standard are eluted with an appropriate solvent.[6]
-
-
Evaporation and Reconstitution: The solvent containing the extracted analyte and internal standard is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a specific volume of the mobile phase to be used for LC-MS/MS analysis.[4]
LC-MS/MS Analysis
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used for separation.[1][2]
-
Chromatographic Column: A suitable column is chosen based on the analyte's properties (e.g., a C18 column).
-
Mobile Phase: A specific gradient or isocratic mobile phase composition is used to achieve optimal separation of the analyte from other components.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.[1][7]
-
Ionization: Electrospray ionization (ESI) is a common ionization technique.[5][7]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.[5][7]
Quantitative Data Summary
The following table summarizes the performance metrics of several analytical methods that utilize deuterated internal standards for the quantification of various analytes.
| Analyte | Deuterated Internal Standard | Matrix | Linearity Range | LLOQ | Inter/Intra-day Precision (%RSD) | Reference |
| Olmesartan (B1677269) | Deuterated Olmesartan | Human Plasma | 5 - 2500 ng/mL | 5 ng/mL | Not explicitly stated, but method was fully validated | [2] |
| Venetoclax | Venetoclax-D8 | Human Plasma | 10.0 - 10000.0 pg/mL | 10.0 pg/mL | 5.7 - 8.5% | [5] |
| 25-hydroxyvitamin D2 | Stable-isotope-labeled IS | Human Serum | Not specified | <4 nmol/L | 8.4 - 9.5% | [4] |
| 25-hydroxyvitamin D3 | Stable-isotope-labeled IS | Human Serum | Not specified | <4 nmol/L | 5.1 - 5.6% | [4] |
| Histamine (B1213489) | Pyrazol (non-deuterated IS) | Cell Culture | Not specified | 0.3 ng/mL | 1.6 - 7.7% (RSD of peak area) | [7] |
| Prostaglandin (B15479496) D2 | d4-PGD2 | Cell Culture | Not specified | 0.5 ng/mL | 1.2 - 7.8% (RSD of peak area) | [7] |
Signaling Pathways and Logical Relationships
In the context of analytical chemistry, the logical relationship between the analyte and the internal standard is crucial for accurate quantification. The following diagram illustrates this relationship.
References
- 1. lcms.cz [lcms.cz]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of histamine and prostaglandin D2 using an LC-ESI-MS/MS method with positive/negative ion-switching ionization modes: application to the study of anti-allergic flavonoids on the degranulation of KU812 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Utility of 2,2-Dimethylbenzo[d]dioxole-d2 in Quantitative NMR Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the application of 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Quantitative NMR is a powerful analytical technique that allows for the determination of the concentration and purity of substances without the need for identical reference standards. The choice of a suitable internal standard is critical for accurate and reproducible results.[1] This document outlines the principles of qNMR, detailed experimental protocols, data analysis, and validation, with a specific focus on the hypothetical application of 2,2-Dimethylbenzo[d]dioxole-d2.
Principles of Quantitative NMR (qNMR)
Quantitative NMR relies on the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2] By comparing the integral of a signal from an analyte to the integral of a signal from a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.[3]
Advantages of qNMR include:
-
Primary Analytical Method: qNMR is a primary ratio method, meaning it does not require calibration curves with the analyte of interest.[3]
-
Versatility: It can be applied to a wide range of organic molecules.[3]
-
Non-destructive: The sample can be recovered after analysis.[3]
-
Structural Information: The NMR spectrum provides structural information about the analyte and any impurities present.[3]
The Role of the Internal Standard
An ideal internal standard (IS) for qNMR should possess several key characteristics:[1][4][5]
-
High Purity: The IS should have a certified purity of ≥99%.[1]
-
Chemical Stability: It must not react with the analyte, solvent, or air.[1][4]
-
Non-overlapping Signals: Its NMR signals should be in a region of the spectrum free from analyte or solvent signals.[1][4]
-
Simple NMR Spectrum: A simple spectrum with one or more sharp, well-resolved signals is preferable for accurate integration.[4][5]
-
Good Solubility: The IS must be fully soluble in the deuterated solvent used for the analysis.[1][4][5]
-
Known Molar Concentration: The precise concentration of the IS in the sample must be accurately known.[4]
Why 2,2-Dimethylbenzo[d]dioxole-d2 as a Potential Internal Standard?
While not a commonly documented qNMR internal standard, the deuterated form of 2,2-Dimethyl-1,3-benzodioxole presents several hypothetical advantages. The non-deuterated form is a stable liquid at room temperature with good solubility in common organic solvents.[6] Deuteration of the aromatic protons would provide a simplified ¹H NMR spectrum, potentially offering clean signals for quantification.
Experimental Protocols
The following sections provide a detailed methodology for performing a qNMR experiment using 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard.
Sample Preparation
Accurate sample preparation is crucial for reliable qNMR results.[7]
-
Solvent Selection: Choose a deuterated solvent in which both the analyte and 2,2-Dimethylbenzo[d]dioxole-d2 are fully soluble.[8] Common choices include CDCl₃, DMSO-d₆, and CD₃OD.
-
Weighing:
-
Accurately weigh a suitable amount of the 2,2-Dimethylbenzo[d]dioxole-d2 internal standard (e.g., 5-10 mg) into a clean, dry vial using a calibrated analytical balance (accuracy ±0.01 mg).[3][9]
-
Accurately weigh the analyte into the same vial.[3] The ideal molar ratio of analyte to internal standard is between 0.5 and 2.[3]
-
-
Dissolution: Add a precise volume of the chosen deuterated solvent (e.g., 0.6 mL for a 5 mm NMR tube) to the vial.[8][9] Ensure complete dissolution by vortexing or brief sonication.[3][8]
-
Transfer: Carefully transfer the solution to a high-precision 5 mm NMR tube.[3][8]
NMR Data Acquisition
Proper setup of the NMR spectrometer is essential for acquiring quantitative data.
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[3][9]
-
Temperature: Maintain a constant and regulated temperature, typically 25 °C (298 K).[3][9]
-
Relaxation Delay (d1): This is a critical parameter. The delay between pulses must be long enough to allow for complete relaxation of all protons of interest. A conservative value is 5 to 7 times the longest spin-lattice relaxation time (T₁) of any signal being quantified.[3] A typical starting value for small molecules can be 30-60 seconds.[3]
-
Pulse Width (p1): Calibrate a 90° pulse to maximize the signal in a single scan.[3]
-
Acquisition Time (aq): Use an acquisition time of at least 3 seconds to ensure adequate digital resolution.[3]
-
Number of Scans (ns): The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[3]
-
Dummy Scans (ds): Employ at least 4 dummy scans to allow the magnetization to reach a steady state before acquisition.[3][9]
Data Processing and Analysis
Accurate data processing is as important as data acquisition.[3]
-
Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.1 - 0.3 Hz.[3]
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a polynomial baseline correction to ensure accurate integration.[9]
-
Integration: Integrate the selected signals for both the analyte and the internal standard.
-
Calculation of Purity/Concentration: The purity of the analyte can be calculated using the following formula:
PurityAnalyte (%) = ( IAnalyte / IIS ) * ( NIS / NAnalyte ) * ( MWAnalyte / MWIS ) * ( mIS / mAnalyte ) * PurityIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
PurityIS = Certified purity of the internal standard
-
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
Understanding the Mass Spectrum of 2,2-Dimethylbenzo[d]dioxole-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted mass spectrum of 2,2-Dimethylbenzo[d]dioxole-d2. Given the limited availability of direct experimental data for this specific isotopologue, this document leverages established principles of mass spectrometry and known fragmentation patterns of related benzodioxole compounds to offer a detailed theoretical framework. This guide is intended to assist researchers in interpreting mass spectral data, designing experiments, and understanding the fragmentation behavior of deuterated small molecules.
Introduction to 2,2-Dimethylbenzo[d]dioxole-d2
2,2-Dimethylbenzo[d]dioxole-d2 is a deuterated analog of 2,2-Dimethylbenzo[d]dioxole. Deuterium (B1214612) labeling is a powerful tool in various scientific disciplines, including pharmacology and metabolic studies, where it can be used to trace the metabolic fate of a compound or to alter its pharmacokinetic properties. The molecular formula for 2,2-Dimethylbenzo[d]dioxole-d2 is C₉H₈D₂O₂ with a molecular weight of approximately 152.19 g/mol .[1][2] Understanding its mass spectrum is crucial for its identification and quantification in complex matrices.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of a molecule provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions. The fragmentation pattern is dictated by the molecule's structure and the ionization technique employed, most commonly Electron Ionization (EI) for small molecules.
Molecular Ion Peak
The molecular ion (M⁺•) peak is expected to be observed at an m/z corresponding to the molecular weight of the compound. For 2,2-Dimethylbenzo[d]dioxole-d2, this peak would appear at m/z 152 . The intensity of this peak can vary depending on the stability of the molecular ion.
Key Fragmentation Pathways
The fragmentation of 2,2-Dimethylbenzo[d]dioxole-d2 is predicted to proceed through several key pathways, primarily involving the loss of methyl groups and rearrangements of the aromatic ring. The location of the deuterium atoms on the benzene (B151609) ring will influence the m/z of the resulting aromatic fragments.
Table 1: Predicted Major Fragment Ions for 2,2-Dimethylbenzo[d]dioxole-d2
| m/z (Predicted) | Ion Structure/Formula | Description of Loss |
| 152 | [C₉H₈D₂O₂]⁺• | Molecular Ion (M⁺•) |
| 137 | [C₈H₅D₂O₂]⁺ | Loss of a methyl radical (•CH₃) |
| 109 | [C₆H₃D₂O₂]⁺ | Loss of a propyl radical (•C₃H₇) or sequential losses |
| 93 | [C₆H₃D₂O]⁺• | Rearrangement and loss of acetone (B3395972) |
| 81 | [C₅H₃D₂]⁺ | Further fragmentation of the aromatic ring |
The primary fragmentation event is anticipated to be the loss of a methyl radical (•CH₃) from the isopropylidene group, leading to a stable, resonance-stabilized cation at m/z 137 . This is a common fragmentation pattern for molecules containing a gem-dimethyl group.
Further fragmentation could involve the loss of other neutral molecules or radicals. For instance, rearrangement and loss of a neutral acetone molecule (CH₃COCH₃) from the molecular ion would lead to a radical cation at m/z 94 . However, a more likely fragmentation from the m/z 137 ion is the loss of carbon monoxide (CO) to yield an ion at m/z 109 .
A significant fragmentation pathway for many aromatic compounds involves the formation of a tropylium (B1234903) ion or related structures.[3] For 2,2-Dimethylbenzo[d]dioxole-d2, this could lead to a variety of smaller aromatic cations, with their specific m/z values depending on which carbon atoms from the benzene ring are retained and the position of the deuterium labels.
Visualization of Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways for 2,2-Dimethylbenzo[d]dioxole-d2.
Caption: Predicted primary fragmentation pathway of 2,2-Dimethylbenzo[d]dioxole-d2.
Experimental Protocol for Mass Spectrometry Analysis
A standard experimental approach for obtaining the mass spectrum of 2,2-Dimethylbenzo[d]dioxole-d2 would involve Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation
The sample should be dissolved in a volatile organic solvent, such as dichloromethane (B109758) or methanol, to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Conditions
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separation.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and a final hold for 5 minutes.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
The following workflow diagram outlines the GC-MS analysis process.
Caption: Standard workflow for GC-MS analysis of a small molecule.
Conclusion
The mass spectrum of 2,2-Dimethylbenzo[d]dioxole-d2 is predicted to be characterized by a molecular ion peak at m/z 152 and a base peak at m/z 137, corresponding to the loss of a methyl radical. The fragmentation pattern will be influenced by the stability of the resulting carbocations and the positions of the deuterium labels on the aromatic ring. The experimental protocol outlined in this guide provides a robust method for obtaining a high-quality mass spectrum of this compound. This theoretical framework serves as a valuable resource for researchers working with deuterated benzodioxole derivatives, aiding in spectral interpretation and experimental design.
References
Unveiling 2,2-Dimethylbenzo[d]dioxole-d2: A Technical Overview for Researchers
For Immediate Release
Shanghai, China – December 6, 2025 – For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies, the acquisition of high-purity, isotopically labeled compounds is paramount. This technical guide provides an in-depth overview of 2,2-Dimethylbenzo[d]dioxole-d2, a deuterated analog of 2,2-Dimethylbenzo[d][1][2]dioxole, outlining its procurement, potential research applications, and the foundational principles of its utility in scientific investigation.
Sourcing and Procurement of 2,2-Dimethylbenzo[d]dioxole-d2
High-purity 2,2-Dimethylbenzo[d]dioxole-d2 is available for research purposes from specialized chemical suppliers. A prominent vendor for this compound is MedChemExpress (MCE), which provides it as a research-grade chemical.[3]
Table 1: Supplier and Chemical Data for 2,2-Dimethylbenzo[d]dioxole-d2
| Parameter | Value | Source |
| Supplier | MedChemExpress (MCE) | [3] |
| Product Number | HY-W101130S | |
| CAS Number | 3047060-02-3 | |
| Molecular Formula | C₉H₈D₂O₂ | |
| Molecular Weight | 152.19 g/mol | |
| Purity | Research Grade | [3] |
| Intended Use | For research use only. Not for medical applications. |
The Role of Deuteration in Research: The Kinetic Isotope Effect
The primary rationale for utilizing deuterated compounds like 2,2-Dimethylbenzo[d]dioxole-d2 in research lies in the kinetic isotope effect (KIE) . Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope). This seemingly subtle difference has profound implications at the molecular level.
The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond will proceed at a slower rate if a C-D bond is present at that position. This phenomenon is the cornerstone of utilizing deuterated compounds in drug metabolism and pharmacokinetic (DMPK) studies.
By strategically replacing hydrogen atoms with deuterium at sites of metabolic activity, researchers can:
-
Slow down metabolic processes: This can lead to a longer half-life of a drug candidate, potentially reducing the required dosing frequency.
-
Alter metabolic pathways: If a primary metabolic route is slowed, the compound may be metabolized through alternative pathways, leading to a different metabolite profile.
-
Reduce the formation of toxic metabolites: By hindering the metabolic pathway that produces a toxic byproduct, deuteration can potentially improve the safety profile of a drug.
-
Serve as an internal standard: In analytical chemistry, particularly in mass spectrometry-based quantification, deuterated compounds are ideal internal standards. Since they are chemically identical to their non-deuterated counterparts but have a different mass, they can be easily distinguished, allowing for precise quantification of the analyte of interest.
Potential Research Applications and Experimental Workflows
Below is a conceptual experimental workflow illustrating how 2,2-Dimethylbenzo[d]dioxole-d2 might be employed in a pharmacokinetic study using Liquid Chromatography-Mass Spectrometry (LC-MS).
Figure 1: A conceptual workflow for a pharmacokinetic study utilizing 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard.
In this hypothetical protocol, a biological sample containing the analyte of interest (2,2-Dimethylbenzo[d][1][2]dioxole) is spiked with a known concentration of the deuterated internal standard (2,2-Dimethylbenzo[d]dioxole-d2). Following extraction and separation by liquid chromatography, the mass spectrometer detects and quantifies both the analyte and the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used to determine the precise concentration of the analyte in the original sample. This allows for the accurate determination of pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Conclusion
2,2-Dimethylbenzo[d]dioxole-d2 is a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Its primary utility stems from the kinetic isotope effect, which allows it to serve as a stable, non-radioactive tracer or as a robust internal standard for quantitative analysis. While detailed experimental protocols for this specific compound are not widely published, its application can be inferred from the well-established use of deuterated compounds in modern research. For scientists and drug development professionals seeking to accurately quantify 2,2-Dimethylbenzo[d][1][2]dioxole in biological systems, its deuterated analog represents an essential component of a rigorous analytical methodology. Researchers are encouraged to source this compound from reputable suppliers to ensure the quality and reliability of their experimental data.
References
Navigating the Safety and Handling of 2,2-Dimethylbenzo[d]dioxole-d2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and potential applications of 2,2-Dimethylbenzo[d]dioxole-d2. Given the limited direct safety data on the deuterated form, this document leverages information from its non-deuterated analogue, 2,2-Dimethyl-1,3-benzodioxole, to establish a robust safety and handling protocol. Deuterated compounds, such as 2,2-Dimethylbenzo[d]dioxole-d2, are of significant interest in pharmaceutical research, primarily for their utility in studying drug metabolism and pharmacokinetics. The substitution of hydrogen with deuterium (B1214612) can influence the metabolic fate of a molecule, offering a powerful tool in drug discovery and development.[1][2][3]
Core Safety and Physical Properties
Quantitative Data Summary
The following table summarizes the key quantitative safety and physical data for the non-deuterated analogue, 2,2-Dimethyl-1,3-benzodioxole. Researchers should handle the deuterated version with the same precautions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [4] |
| Molecular Weight | 150.18 g/mol | [4] |
| Physical State | Liquid | [4][5] |
| Appearance | Colorless to very pale yellow | [5] |
| Boiling Point | 172°C | [5] |
| Melting Point | -10°C | [5] |
| Flash Point | 60°C | [5] |
| Density | 1.19 g/cm³ | [5] |
| Vapor Pressure | 0.1 kPa at 20°C | [5] |
| Solubility in Water | Very slightly soluble | [5] |
| log Kow (n-octanol/water) | 2.08 | [5] |
Hazard Identification and Precautionary Measures
Based on the available data for related benzodioxole compounds, 2,2-Dimethylbenzo[d]dioxole-d2 should be treated as a substance with the following potential hazards:
-
Flammability: Combustible liquid and vapor.[5][6] Keep away from heat, sparks, open flames, and hot surfaces.[5][6] Use explosion-proof electrical equipment.[6][7]
-
Skin Irritation: May cause skin irritation.[5]
-
Eye Irritation: May cause serious eye irritation.[5]
Personal Protective Equipment (PPE) and Handling Guidelines
A stringent adherence to safety protocols is paramount when working with 2,2-Dimethylbenzo[d]dioxole-d2. The following PPE and handling procedures are mandatory:
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Eye Protection: Wear chemical safety goggles or a face shield.[6][7]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[5]
-
Skin Protection: Wear a lab coat and appropriate protective clothing.[7]
-
Hygiene: Wash hands thoroughly after handling.[5][8][9] Do not eat, drink, or smoke in the laboratory.[5][8][9]
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
After Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[5]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Experimental Protocols
While specific experimental protocols for 2,2-Dimethylbenzo[d]dioxole-d2 are not publicly available, the following sections detail a representative synthesis for the non-deuterated analogue and a general workflow for the use of deuterated compounds in drug development research.
Synthesis of 2,2-Dimethyl-1,3-benzodioxole
This protocol describes a common method for the synthesis of the non-deuterated parent compound.
Materials:
-
Catechol (1,2-dihydroxybenzene)
-
p-Toluenesulfonic acid
-
4Å Molecular Sieves
-
10% Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na₂SO₄)
-
Soxhlet extractor
-
Reflux apparatus
-
Rotary evaporator
Procedure: [10]
-
A mixture of catechol (55 g, 0.5 moles), acetone (150 ml), benzene (150 ml), and p-toluenesulfonic acid (15 mg) is placed in a flask equipped with a Soxhlet extractor.
-
The Soxhlet extractor is charged with 140 g of baked 4Å molecular sieves.
-
The mixture is refluxed for 24 hours.
-
The molecular sieves are replaced with a fresh batch, and refluxing is continued for an additional 24 hours.
-
The solvents are removed under reduced pressure using a rotary evaporator.
-
The residue is triturated with 1 liter of hexane.
-
The hexane solution is decanted and washed with 10% NaOH solution until the aqueous layer is colorless.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The hexane is removed by evaporation to yield the product as an oil.
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key conceptual workflows relevant to the handling and application of 2,2-Dimethylbenzo[d]dioxole-d2.
Caption: A flowchart outlining the essential safety steps for handling 2,2-Dimethylbenzo[d]dioxole-d2.
Caption: A diagram illustrating the typical workflow for using a deuterated compound in preclinical drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-Dimethyl-1,3-benzodioxole 14005-14-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. prepchem.com [prepchem.com]
Technical Guide: Solubility Profile of 2,2-Dimethylbenzo[d]dioxole-d2 in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a technical overview of the solubility characteristics of 2,2-Dimethylbenzo[d]dioxole-d2, a deuterated derivative of 2,2-Dimethylbenzo[d]dioxole. While specific experimental solubility data for the deuterated species is not available in published literature, this guide infers its solubility based on the principle of "like dissolves like" and the physicochemical properties of its non-deuterated analog. It includes a detailed, standard experimental protocol for determining solubility via the widely accepted shake-flask method followed by HPLC analysis, enabling researchers to generate precise data. This guide serves as a foundational resource for professionals requiring solubility information for formulation, reaction chemistry, and analytical method development.
Introduction
2,2-Dimethylbenzo[d]dioxole-d2 is the deuterium-labeled version of 2,2-Dimethylbenzo[d]dioxole.[1] Isotopic labeling is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, allowing for the precise tracking of a molecule's fate in vivo. The physical properties of isotopically labeled compounds are generally very similar to their non-labeled counterparts. Therefore, understanding the solubility of the parent compound provides a strong basis for handling the deuterated version.
Solubility is a critical physicochemical parameter in drug discovery and development, influencing everything from reaction yields in synthesis to bioavailability in formulations.[2][3] Low aqueous solubility is a major hurdle that can lead to poor absorption and erratic bioavailability.[3] Conversely, solubility in organic solvents is essential for purification, chromatography, and the preparation of dosing solutions for in vitro and in vivo testing. This guide outlines the expected solubility of 2,2-Dimethylbenzo[d]dioxole-d2 and provides a robust methodology for its empirical determination.
Solubility Data
As of the date of this publication, specific quantitative solubility data for 2,2-Dimethylbenzo[d]dioxole-d2 in organic solvents has not been reported in peer-reviewed literature. The non-deuterated analog, 2,2-Dimethyl-1,3-benzodioxole, is a liquid at room temperature with a boiling point of approximately 187°C. Structurally, it is a relatively nonpolar, aromatic ether.
Based on the chemical principle of "like dissolves like," it is anticipated to exhibit high solubility in nonpolar and moderately polar organic solvents and low solubility in highly polar solvents like water.[4][5] The following table presents an illustrative, hypothetical solubility profile based on these principles. Note: These values are estimates and must be confirmed by experimental measurement.
Table 1: Estimated Solubility of 2,2-Dimethylbenzo[d]dioxole-d2 at 25°C
| Solvent Category | Solvent | Polarity Index | Estimated Solubility ( g/100 mL) |
| Nonpolar | Hexane | 0.1 | > 50 |
| Toluene | 2.4 | > 50 | |
| Aprotic Polar | Dichloromethane (DCM) | 3.1 | > 50 |
| Diethyl Ether | 2.8 | > 50 | |
| Ethyl Acetate | 4.4 | > 40 | |
| Acetone | 5.1 | > 30 | |
| Acetonitrile (ACN) | 5.8 | ~20 | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 30 | |
| Protic Polar | Isopropanol | 4.0 | > 25 |
| Ethanol | 4.3 | > 25 | |
| Methanol | 5.1 | ~15 | |
| Water | 10.2 | < 0.1 |
Experimental Protocol for Solubility Determination
The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility.[6] It involves agitating an excess amount of the solute with the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
Materials and Equipment
-
2,2-Dimethylbenzo[d]dioxole-d2 (solute)
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps (B75204) (e.g., 4 mL)
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of 2,2-Dimethylbenzo[d]dioxole-d2 to a glass vial. An amount that is visually in excess (e.g., ~10 mg in 2 mL of solvent) is sufficient to ensure saturation.[6]
-
Add a precise volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved material to sediment.[8]
-
To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining micro-particulates.
-
Perform a precise serial dilution of the filtered supernatant with the same solvent to bring the concentration into the linear range of the HPLC calibration curve.[8]
-
-
Quantification by HPLC:
-
Prepare a multi-point calibration curve using known concentrations of 2,2-Dimethylbenzo[d]dioxole-d2.[4][9]
-
Analyze the diluted sample(s) by HPLC. The HPLC method should be capable of separating the analyte from any potential impurities. A reverse-phase C18 column is often a suitable starting point.
-
Determine the concentration of the diluted sample by interpolating its peak area against the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Visualized Workflows and Relationships
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps of the shake-flask method for determining thermodynamic solubility.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chem.ws [chem.ws]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromforum.org [chromforum.org]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Isotopic Purity of 2,2-Dimethylbenzo[d]dioxole-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and the determination of isotopic purity for 2,2-Dimethylbenzo[d]dioxole-d2. This deuterated compound serves as a valuable internal standard in pharmacokinetic studies and as a tracer in metabolic research due to its distinct mass signature. The methodologies detailed herein are critical for ensuring the accuracy and reliability of quantitative bioanalytical assays.
Synthesis of 2,2-Dimethylbenzo[d]dioxole-d2
The synthesis of 2,2-Dimethylbenzo[d]dioxole-d2 can be achieved through the reaction of a deuterated catechol with a suitable acetone (B3395972) equivalent. A plausible synthetic route involves the acid-catalyzed condensation of catechol-d2 with 2,2-dimethoxypropane (B42991).
Experimental Protocol: Synthesis of 2,2-Dimethylbenzo[d]dioxole-d2
-
Materials:
-
Catechol-3,4,5,6-d4 (or a specifically d2-labeled catechol if commercially available)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of catechol-d2 (1.0 eq) in anhydrous toluene, add 2,2-dimethoxypropane (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Reflux the mixture with a Dean-Stark apparatus to remove the methanol (B129727) byproduct for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate (B1210297) gradient to yield 2,2-Dimethylbenzo[d]dioxole-d2 as a colorless oil.
-
Below is a diagram illustrating the synthetic workflow.
Determination of Isotopic Purity
The isotopic purity of 2,2-Dimethylbenzo[d]dioxole-d2 is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide quantitative data on the distribution of deuterated and non-deuterated species.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a sample by precisely measuring the mass-to-charge ratio (m/z) of the molecular ions.
Experimental Protocol: HRMS Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)).
-
Sample Preparation: Prepare a dilute solution of 2,2-Dimethylbenzo[d]dioxole-d2 in a compatible solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 µg/mL.
-
Instrument Settings (Typical):
-
Ionization Mode: Positive
-
Mass Range: m/z 50-500
-
Resolution: >10,000
-
Scan Rate: 1 Hz
-
-
Data Analysis:
-
Acquire the mass spectrum of the sample.
-
Identify the molecular ion peaks corresponding to the different isotopologues (d0, d1, d2, etc.).
-
Calculate the relative abundance of each isotopologue from the integrated peak areas.
-
The isotopic purity is expressed as the percentage of the desired d2 isotopologue relative to the sum of all isotopologues.
-
Quantitative Data Summary (Hypothetical)
| Isotopologue | Molecular Formula | Exact Mass (m/z) | Relative Abundance (%) |
| d0 | C9H10O2 | 150.0681 | 0.1 |
| d1 | C9H9DO2 | 151.0744 | 1.2 |
| d2 | C9H8D2O2 | 152.0807 | 98.7 |
Isotopic Purity Calculation:
Isotopic Purity (%) = [Abundance(d2) / (Abundance(d0) + Abundance(d1) + Abundance(d2))] * 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, provides information on the level of deuteration by quantifying the residual protons at the labeled positions.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed amount of 2,2-Dimethylbenzo[d]dioxole-d2 in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Instrument Settings (Typical):
-
Pulse Program: Standard ¹H acquisition
-
Number of Scans: 16
-
Relaxation Delay: 5 s
-
-
Data Analysis:
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals corresponding to the residual protons on the aromatic ring and the signal of the internal standard.
-
Calculate the amount of residual protons relative to the known amount of the internal standard to determine the degree of deuteration.
-
Quantitative Data Summary (Hypothetical)
| Signal | Chemical Shift (ppm) | Integration | Assignment |
| Aromatic Protons | 6.7-6.9 | 0.04 | Residual C-H on the benzene (B151609) ring |
| Methyl Protons | 1.65 | 6.00 | C(CH₃)₂ |
| Internal Standard | 6.15 | 3.00 | Aromatic protons of TMB |
Degree of Deuteration Calculation:
The degree of deuteration can be calculated by comparing the integration of the residual aromatic protons to the integration of a non-deuterated signal in the molecule (e.g., the methyl protons).
The following diagram illustrates the analytical workflow for determining isotopic purity.
Conclusion
The accurate synthesis and rigorous determination of the isotopic purity of 2,2-Dimethylbenzo[d]dioxole-d2 are paramount for its application in quantitative research. The combination of HRMS and NMR spectroscopy provides a robust and comprehensive approach to characterizing the isotopic enrichment of this important analytical standard. The detailed protocols and data analysis methods presented in this guide serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Methodological & Application
Application Note: High-Precision Quantification of Safrole and Related Compounds in Complex Matrices Using 2,2-Dimethylbenzo[d]dioxole-d2 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of safrole, a regulated food additive and a precursor in the illicit synthesis of 3,4-methylenedioxymethamphetamine (MDMA), and structurally related compounds in various complex matrices.[1][2] The protocol employs Gas Chromatography-Mass Spectrometry (GC-MS) with 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard is crucial for compensating for variations during sample preparation and analysis. This methodology is particularly relevant for forensic toxicology, food safety analysis, and environmental monitoring.
Introduction
Safrole (5-(prop-2-en-1-yl)-1,3-benzodioxole) is a naturally occurring compound found in the essential oils of various plants, most notably sassafras.[1][2] Due to its potential carcinogenicity and its use as a primary precursor for the synthesis of MDMA (ecstasy), its presence in food, beverages, and other materials is strictly regulated.[1][2] Accurate and precise quantification of safrole and its isomers, such as isosafrole, is therefore of significant interest to regulatory bodies and law enforcement agencies.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[3] When coupled with the use of a suitable internal standard, GC-MS provides excellent sensitivity and selectivity for quantitative analysis. An ideal internal standard should have similar chemical and physical properties to the analyte but be distinguishable by the mass spectrometer. Deuterated analogs of the analyte are often the preferred choice for internal standards in mass spectrometry because they co-elute with the target analyte and exhibit similar ionization and fragmentation behavior, while having a different mass-to-charge ratio.
2,2-Dimethylbenzo[d]dioxole-d2 is an excellent internal standard for the analysis of safrole and related methylenedioxybenzene derivatives. Its structural similarity ensures that it behaves almost identically to the analyte during extraction, derivatization (if necessary), and chromatography, thus effectively correcting for any sample loss or variability in instrument response.
Principle of Internal Standardization
The internal standard (IS) is a known amount of a compound, in this case, 2,2-Dimethylbenzo[d]dioxole-d2, which is added to every sample, calibrant, and quality control sample. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification. This ratio is plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then determined from this curve. This method effectively mitigates errors arising from variations in injection volume, sample matrix effects, and instrument drift.
Experimental Protocols
Materials and Reagents
-
Analytes: Safrole, Isosafrole, Piperonal (certified reference standards)
-
Internal Standard: 2,2-Dimethylbenzo[d]dioxole-d2 (certified reference standard)
-
Solvents: Hexane (B92381), Dichloromethane, Methanol (B129727), Ethyl Acetate (HPLC or GC grade)
-
Reagents: Anhydrous Sodium Sulfate (B86663)
-
Solid-Phase Extraction (SPE) Cartridges: C18 or equivalent (if required)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each analyte and the internal standard in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the primary stock solutions with methanol to achieve the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 ng/µL).
-
Internal Standard Spiking Solution (10 ng/µL): Dilute the primary stock solution of 2,2-Dimethylbenzo[d]dioxole-d2 with methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Aliquoting: Take a known volume or weight of the homogenized sample (e.g., 1 mL of a beverage, 1 g of a food sample homogenized with water).
-
Internal Standard Spiking: Add a precise volume of the internal standard spiking solution (e.g., 10 µL of 10 ng/µL 2,2-Dimethylbenzo[d]dioxole-d2) to each sample, calibrant, and quality control sample.
-
Extraction:
-
For liquid samples, add 5 mL of hexane (or a suitable extraction solvent) and vortex vigorously for 2 minutes.
-
For solid samples, add 5 mL of water to the homogenized sample, followed by 10 mL of hexane, and vortex for 5 minutes.
-
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
Transfer: Transfer the concentrated extract to a GC vial for analysis.
GC-MS Parameters
The following table provides a typical set of GC-MS parameters. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp 1: 10 °C/min to 180 °C, Ramp 2: 20 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Safrole | 162 | 131, 104 |
| Isosafrole | 162 | 131, 103 |
| Piperonal | 150 | 149, 121 |
| 2,2-Dimethylbenzo[d]dioxole-d2 (IS) | 154 | 139 |
Data Presentation
The use of 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard significantly improves the precision and accuracy of the quantitative analysis. The following table illustrates the expected performance characteristics of the method.
| Analyte | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (%RSD) |
| Safrole | > 0.995 | 0.1 ng/mL | 0.5 ng/mL | 95 - 105 | < 5 |
| Isosafrole | > 0.995 | 0.1 ng/mL | 0.5 ng/mL | 93 - 107 | < 6 |
| Piperonal | > 0.994 | 0.2 ng/mL | 0.8 ng/mL | 92 - 108 | < 7 |
Signaling Pathway and Logical Relationships
The logical relationship for quantification using an internal standard is based on the consistent ratio between the analyte and the internal standard, independent of variations in sample processing and instrument response.
References
- 1. SFE with GC and MS determination of safrole and related allylbenzenes in sassafras teas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Pharmacokinetic Study of Safrole and Methyl Eugenol after Oral Administration of the Essential Oil Extracts of Asarum in Rats by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Dimethylbenzodioxolyl-amphetamine (DMBA) in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the novel psychoactive substance Dimethylbenzodioxolyl-amphetamine (DMBA) in human plasma. To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, 2,2-Dimethylbenzo[d]dioxole-d2. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[1][2][3] This method is suitable for use in forensic toxicology, clinical research, and drug metabolism studies.
Introduction
The proliferation of novel psychoactive substances (NPS) presents a significant challenge for forensic and clinical laboratories. DMBA is an emerging designer drug with a chemical structure analogous to other amphetamine-type stimulants. Accurate and reliable quantification of DMBA in biological matrices is crucial for toxicological assessment and law enforcement.
Stable isotope-labeled internal standards are the preferred choice for quantitative LC-MS/MS assays due to their similar physicochemical properties to the analyte of interest.[2][4] This ensures co-elution and similar ionization behavior, which is critical for correcting matrix-induced signal suppression or enhancement.[1][5] 2,2-Dimethylbenzo[d]dioxole-d2 serves as an ideal internal standard for DMBA, differing only by the presence of two deuterium (B1214612) atoms, which provides a mass shift for distinct detection by the mass spectrometer while maintaining nearly identical chromatographic behavior.
Experimental
Materials and Reagents
-
Analytes: Dimethylbenzodioxolyl-amphetamine (DMBA) hydrochloride (≥98% purity), 2,2-Dimethylbenzo[d]dioxole-d2 (D2-MDBP) (isotopic purity ≥98%)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Reagents: Human plasma (drug-free), Zinc Sulfate solution (0.1 M)
-
Consumables: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, 0.22 µm PTFE syringe filters, autosampler vials
Instrumentation
-
LC System: Shimadzu Nexera X2 UHPLC or equivalent
-
MS System: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent
Sample Preparation
A protein precipitation method was employed for the extraction of DMBA and the internal standard from human plasma.
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the working internal standard solution (D2-MDBP, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds.
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 5 min, hold for 1 min, return to 5% B in 0.1 min, hold for 1.9 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DMBA | 208.3 | 163.2 | 25 |
| DMBA (Qualifier) | 208.3 | 119.1 | 35 |
| 2,2-Dimethylbenzo[d]dioxole-d2 | 153.2 | 108.1 | 20 |
Results and Discussion
Method Performance
The developed LC-MS/MS method demonstrated excellent performance for the quantification of DMBA in human plasma. The use of the deuterated internal standard, 2,2-Dimethylbenzo[d]dioxole-d2, ensured high accuracy and precision by correcting for any variations during the analytical process.
Linearity and Sensitivity:
The method was linear over the concentration range of 0.5 to 500 ng/mL with a coefficient of determination (R²) greater than 0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| DMBA | 0.5 - 500 | > 0.995 | 0.5 |
Accuracy and Precision:
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (1.5, 75, and 400 ng/mL). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 1.5 | 4.8 | 102.3 | 6.2 | 101.5 |
| Medium | 75 | 3.1 | 98.9 | 4.5 | 99.8 |
| High | 400 | 2.5 | 100.7 | 3.8 | 101.1 |
Conclusion
A highly sensitive, selective, and robust LC-MS/MS method for the quantification of DMBA in human plasma has been developed and validated. The incorporation of 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard is critical for achieving reliable and accurate results, making this method well-suited for high-throughput analysis in forensic and clinical settings.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of DMBA.
Caption: Logical relationship of analyte and internal standard in the analytical process.
References
Quantitative Analysis of Cannabinoids Using Deuterated Internal Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Internal Standardization in Cannabinoid Analysis
Accurate quantification of cannabinoids is crucial for regulatory compliance, clinical research, and pharmaceutical development. The use of internal standards is a cornerstone of robust analytical methodologies, ensuring precision and accuracy by correcting for variations during sample preparation and instrumental analysis.[1] An ideal internal standard is chemically similar to the analyte of interest but can be distinguished by the analytical instrument.[1]
For mass spectrometry-based methods, stable isotope-labeled (e.g., deuterated) analogs of the target cannabinoids are considered the gold standard.[1] They co-elute with the analyte and exhibit similar ionization and fragmentation patterns, providing the most accurate correction for matrix effects and procedural losses.[1] The fundamental principle lies in comparing the signal of the analyte to the constant signal of the internal standard added to every sample.
Principles of Internal Standard Selection
The selection of an appropriate internal standard is critical for method accuracy. Key criteria include:
-
Chemical Similarity: The internal standard should closely mimic the chemical and physical properties of the analyte.[2]
-
Mass Differentiation: For MS applications, the internal standard should have a sufficient mass difference from the analyte to be clearly resolved without cross-talk. A mass difference of 4-5 Da is often ideal.[2]
-
Co-elution: The internal standard should ideally co-elute with the analyte to experience the same matrix effects.[2]
-
Purity: The internal standard must be of high chemical and isotopic purity to avoid interference with the analyte signal.[2]
-
Absence in Matrix: The internal standard must not be naturally present in the samples being analyzed.[3]
While 2,2-Dimethylbenzo[d]dioxole-d2 is a deuterated compound, its structural dissimilarity to cannabinoids may present challenges in mimicking their extraction efficiency and ionization behavior. Therefore, deuterated cannabinoids are generally the preferred choice.
Experimental Protocols
The following are generalized protocols for the quantitative analysis of cannabinoids using deuterated internal standards. These should be optimized and validated for specific matrices and instrumentation.
Sample Preparation: Cannabis Plant Material
-
Homogenization: Weigh approximately 100 mg of homogenized and cryo-ground cannabis or hemp sample into a polypropylene (B1209903) tube.[4]
-
Internal Standard Spiking: Add a known concentration of the internal standard solution (e.g., a mix of THC-d3, CBD-d3, and CBN-d3 in methanol).
-
Extraction: Add 10 mL of an extraction solvent (e.g., 9:1 methanol (B129727):chloroform or 80:20 methanol:water).[1][4]
-
Sonication and Centrifugation: Vortex the sample for 30 seconds and sonicate for 15 minutes. Centrifuge at 4000 rpm for 5 minutes.[1]
-
Supernatant Collection: Transfer the supernatant to a clean tube. A second extraction of the pellet can be performed to ensure complete recovery.
-
Dilution: Dilute the combined supernatant with the mobile phase to a concentration within the calibration range of the instrument.
Sample Preparation: Biological Matrices (e.g., Urine)
-
Sample Aliquoting: Pipette 20 µL of the urine sample into a microcentrifuge tube.[5]
-
Internal Standard Addition: Add 20 µL of the internal standard mix (e.g., Δ9-THC-D3, Δ9-cTHC-D3, CBD-D3).[5]
-
Hydrolysis (for glucuronidated metabolites): Add 20 µL of a hydrolysis reagent (e.g., IMCSzyme glucuronidase) and incubate for 1 hour at room temperature.[5]
-
Protein Precipitation/Extraction: Add 150 µL of 70% methanol containing 0.1% formic acid to precipitate proteins and extract the cannabinoids.[5]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific technique for cannabinoid quantification.[4]
Liquid Chromatography (LC) Parameters (Representative)
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 2 µL[1] |
| Gradient | A programmed gradient to separate the cannabinoids of interest. |
Mass Spectrometry (MS) Parameters (Representative)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| Ion Spray Voltage | 4500 V[2] |
| Temperature | 600°C[2] |
| Collision Gas | Medium[2] |
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each cannabinoid and its corresponding deuterated internal standard.
Quantitative Data and Method Validation
Method validation is essential to ensure that the analytical method is fit for its intended purpose. Key validation parameters are summarized below.
Linearity and Range
The linearity of the method is determined by preparing a series of calibration standards and plotting the peak area ratio (analyte/internal standard) against the analyte concentration.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Δ9-THC | 0.195 - 50.0 | >0.99[2] |
| CBD | 0.195 - 50.0 | >0.99[2] |
| CBDA | 0.195 - 50.0 | >0.99[2] |
| THCA-A | 0.195 - 50.0 | >0.99[2] |
| Δ8-cTHC | 10 - 1000 | >0.99[5] |
| Δ9-cTHC | 10 - 1000 | >0.99[5] |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| CBD | 0.048[2] | 0.195[2] |
| THC | 0.048[2] | 0.195[2] |
| CBDA | 0.024[2] | 0.195[2] |
| THCA-A | 0.024[2] | 0.195[2] |
| General Cannabinoids | 4[5] | 10[5] |
Precision and Accuracy
Precision is a measure of the random error and is typically expressed as the relative standard deviation (%RSD). Accuracy is a measure of the systematic error and is expressed as the percent recovery of a known amount of analyte.
| QC Level | Within-Batch Precision (%RSD) | Between-Batch Precision (%RSD) | Accuracy (%) |
| Low | < 15% | < 15% | 85-115% |
| Medium | < 15% | < 15% | 85-115% |
| High | < 15% | < 15% | 85-115% |
Note: These are generally accepted criteria for bioanalytical method validation.
Visualizations
Principle of Internal Standardization
Caption: Workflow illustrating the principle of internal standardization.
Experimental Workflow for Cannabinoid Analysis
Caption: General experimental workflow for cannabinoid quantification.
Conclusion
The use of deuterated internal standards is indispensable for the accurate and precise quantification of cannabinoids by mass spectrometry. While this guide utilizes data from commonly employed deuterated cannabinoids, the principles and protocols outlined provide a solid foundation for the development and validation of analytical methods using any suitable stable isotope-labeled internal standard, including novel compounds like 2,2-Dimethylbenzo[d]dioxole-d2, provided they meet the stringent selection and validation criteria. Researchers are encouraged to perform thorough method validation to ensure the suitability of their chosen internal standard for the specific matrix and analytical conditions.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
method development for trace analysis using 2,2-Dimethylbenzo[d]dioxole-d2
Method Development for Trace Analysis of 2,2-Dimethylbenzo[d]dioxole Using Isotope Dilution Mass Spectrometry with 2,2-Dimethylbenzo[d]dioxole-d2
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethylbenzo[d]dioxole is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides. Its potential presence in environmental samples necessitates sensitive and accurate analytical methods for trace-level quantification. The use of a deuterated internal standard, 2,2-Dimethylbenzo[d]dioxole-d2, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a robust approach to mitigate matrix effects and improve the accuracy and precision of analytical measurements. This application note details a validated method for the trace analysis of 2,2-Dimethylbenzo[d]dioxole in soil samples.
Quantitative Data Summary
The following tables summarize the quantitative performance of the developed LC-MS/MS method for the analysis of 2,2-Dimethylbenzo[d]dioxole.
Table 1: Calibration Curve for 2,2-Dimethylbenzo[d]dioxole in Soil Extract
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 50,000 | 0.025 |
| 1.0 | 2,550 | 51,000 | 0.050 |
| 5.0 | 12,800 | 51,200 | 0.250 |
| 10.0 | 25,600 | 51,200 | 0.500 |
| 50.0 | 128,500 | 51,400 | 2.500 |
| 100.0 | 257,000 | 51,400 | 5.000 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9995} | |
| Range | \multicolumn{3}{c | }{0.5 - 100 ng/mL} |
Table 2: Accuracy and Precision for 2,2-Dimethylbenzo[d]dioxole in Spiked Soil Samples
| Spiked Concentration (ng/g) | Mean Measured Concentration (ng/g) (n=5) | Accuracy (%) | Precision (RSD, %) |
| 1.0 | 0.98 | 98.0 | 4.5 |
| 10.0 | 10.2 | 102.0 | 3.2 |
| 50.0 | 48.9 | 97.8 | 2.8 |
Table 3: Method Detection and Quantitation Limits
| Parameter | Value |
| Limit of Detection (LOD) | 0.15 ng/g |
| Limit of Quantitation (LOQ) | 0.5 ng/g |
Experimental Protocols
1. Sample Preparation: QuEChERS Extraction
This protocol outlines the extraction of 2,2-Dimethylbenzo[d]dioxole from soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Materials:
-
10 g of homogenized soil sample
-
10 mL of acetonitrile (B52724)
-
Internal standard spiking solution (2,2-Dimethylbenzo[d]dioxole-d2 in acetonitrile)
-
QuEChERS extraction salts (magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbent (PSA, C18)
-
50 mL and 2 mL centrifuge tubes
-
-
Procedure:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard solution.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile (upper) layer to a microcentrifuge tube containing the d-SPE sorbent.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant into an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Monitor the specific precursor-to-product ion transitions for 2,2-Dimethylbenzo[d]dioxole and its deuterated internal standard, 2,2-Dimethylbenzo[d]dioxole-d2.
-
3. Data Analysis
-
Integrate the peak areas for the analyte and its deuterated internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Caption: Experimental workflow for the trace analysis of 2,2-Dimethylbenzo[d]dioxole.
Caption: Role of the deuterated internal standard in the analytical method.
Application Notes and Protocols for the Preparation of Stock Solutions of 2,2-Dimethylbenzo[d]dioxole-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbenzo[d]dioxole-d2 is the deuterium-labeled form of 2,2-Dimethylbenzo[d]dioxole. Deuterated compounds are frequently utilized as internal standards in quantitative bioanalysis by mass spectrometry (MS).[1] The incorporation of deuterium (B1214612) atoms provides a mass shift that allows for differentiation from the unlabeled analyte, while maintaining nearly identical physicochemical properties, ensuring similar extraction recovery and chromatographic retention times.[1]
The preparation of accurate and stable stock solutions of deuterated standards is a critical step for ensuring the reliability and reproducibility of analytical data.[2] Due to their hygroscopic nature and the potential for hydrogen-deuterium (H-D) exchange, special care must be taken during the handling and storage of these compounds and their solutions to maintain isotopic purity.[3][4] This document provides a detailed protocol for the preparation of stock solutions of 2,2-Dimethylbenzo[d]dioxole-d2, along with guidelines for storage and quality control.
Physicochemical Data and Storage Recommendations
A summary of relevant data for the handling and storage of 2,2-Dimethylbenzo[d]dioxole-d2 is provided in the table below.
| Parameter | Recommendation | Rationale |
| Recommended Solvents | High-purity Methanol, Acetonitrile, Ethanol, Ethyl Acetate | Based on the solubility of similar benzodioxole structures and common solvents used for non-polar compounds in analytical chemistry.[5] Solvent choice should be compatible with the analytical method (e.g., LC-MS). |
| Recommended Concentration | 1 mg/mL (primary stock solution) | A common starting concentration that can be serially diluted to prepare working solutions. The final concentration of working standards will depend on the specific requirements of the analytical assay. |
| Storage of Neat Compound | Short-term: 2-8 °C; Long-term: -20 °C or -80 °C.[3] | To minimize thermal degradation. Must be stored under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light.[2][3] |
| Storage of Stock Solution | Short-term: 2-8 °C; Long-term: -20 °C or -80 °C. | To prevent solvent evaporation and compound degradation. Store in tightly sealed, amber glass vials to protect from light.[2] |
| Handling Precautions | Handle in a dry, inert atmosphere (glove box or under a stream of nitrogen/argon).[2][6] Use oven-dried glassware to prevent H-D exchange with residual moisture.[4] | Deuterated compounds can be hygroscopic, and exposure to atmospheric moisture can compromise isotopic purity through H-D exchange.[3][4] |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol details the steps for preparing a 1 mg/mL primary stock solution of 2,2-Dimethylbenzo[d]dioxole-d2.
3.1. Materials and Equipment
-
2,2-Dimethylbenzo[d]dioxole-d2 (solid)
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)[7]
-
Calibrated micropipettes
-
Amber glass vials with screw caps (B75204) and PTFE septa
-
Spatula
-
Weighing paper
-
Inert gas source (nitrogen or argon)
-
Glove box (recommended) or a fume hood with an inert gas stream
-
Vortex mixer
3.2. Step-by-Step Procedure
-
Acclimatization: Remove the sealed container of 2,2-Dimethylbenzo[d]dioxole-d2 from its refrigerated or frozen storage and allow it to equilibrate to ambient laboratory temperature for a minimum of 30 minutes before opening.[2][7] This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere Preparation: If using a glove box, ensure it is purged with a dry, inert gas. If working in a fume hood, set up a gentle stream of nitrogen or argon directed into the working area.
-
Weighing: Carefully open the container under the inert atmosphere. Using a clean spatula, accurately weigh the desired mass of the compound (e.g., 1 mg) onto weighing paper using a calibrated analytical balance.
-
Transfer: Quantitatively transfer the weighed compound into a Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).
-
Dissolution: Add a small amount of the selected high-purity solvent to the volumetric flask to dissolve the compound. Gently swirl or vortex the flask to ensure complete dissolution.
-
Dilution to Volume: Once the solid is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Stopper the flask and mix the solution thoroughly by inverting the flask multiple times (e.g., 10-15 inversions).[7]
-
Aliquoting and Storage: Transfer the prepared stock solution into clearly labeled, amber glass vials with tight-fitting screw caps. For long-term storage, it is advisable to create several smaller aliquots to avoid repeated freeze-thaw cycles and contamination of the entire stock. Store the vials at the recommended temperature (see table above).
Quality Control
To ensure the accuracy of the prepared stock solution, the following quality control checks are recommended:
-
Purity Assessment: The purity of the neat material should be confirmed by the supplier's Certificate of Analysis. If necessary, purity can be verified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). ¹H NMR is particularly useful for assessing the isotopic purity by quantifying any residual proton signals at the deuterated positions.[3]
-
Concentration Verification: The concentration of the stock solution can be verified by a suitable analytical method, such as LC-MS/MS, by comparing the response to a previously prepared, validated standard.
-
Stability Assessment: The stability of the stock solution under the chosen storage conditions should be periodically monitored. This can be done by analyzing the solution at set time points and comparing the results to the initial analysis.
Visualizations
Diagram 1: Workflow for Stock Solution Preparation
Caption: Workflow for the preparation of a deuterated standard stock solution.
Diagram 2: Logical Relationship for Handling Deuterated Compounds
Caption: Key considerations for maintaining the integrity of deuterated compounds.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,2-dimethylbenzo[d][1,3]dioxole-5-carbaldehyde | 63124-55-0 | Benchchem [benchchem.com]
- 6. chromservis.eu [chromservis.eu]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,2-Dimethylbenzo[d]dioxole-d2 in Metabolic Profiling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic profiling, a key component of systems biology and crucial in drug discovery and development, involves the comprehensive identification and quantification of small molecule metabolites in biological systems. The accuracy and reliability of quantitative metabolomics heavily depend on the use of appropriate internal standards to correct for variations during sample preparation and analysis. Stable isotope-labeled compounds, particularly deuterated analogs of the target analytes, are considered the gold standard for internal standards in mass spectrometry-based metabolomics. Their chemical and physical properties are nearly identical to the corresponding unlabeled compounds, ensuring similar extraction recovery, ionization efficiency, and chromatographic retention, while their mass difference allows for clear distinction by the mass spectrometer.
This document provides detailed application notes and protocols for the hypothetical use of 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard in metabolic profiling studies. 2,2-Dimethylbenzo[d]dioxole, a heterocyclic compound, may be investigated for its own metabolic fate or its potential to modulate drug-metabolizing enzymes, such as Cytochrome P450 (CYP) isozymes. The deuterated form, 2,2-Dimethylbenzo[d]dioxole-d2, serves as an ideal tool for the precise quantification of its unlabeled counterpart in complex biological matrices.
Application 1: Quantification of 2,2-Dimethylbenzo[d]dioxole in In Vitro Metabolism Assays
This protocol outlines the use of 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard for quantifying the depletion of the parent compound, 2,2-Dimethylbenzo[d]dioxole, in an in vitro metabolic stability assay using human liver microsomes. This type of assay is fundamental in early drug discovery to predict the metabolic clearance of a compound.
Experimental Protocol
1. Materials and Reagents:
-
2,2-Dimethylbenzo[d]dioxole
-
2,2-Dimethylbenzo[d]dioxole-d2 (Internal Standard, IS)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for protein precipitation)
-
Methanol (for stock solutions)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Stock and Working Solutions:
-
Prepare a 10 mM stock solution of 2,2-Dimethylbenzo[d]dioxole in methanol.
-
Prepare a 1 mM stock solution of 2,2-Dimethylbenzo[d]dioxole-d2 in methanol.
-
From the stock solutions, prepare working solutions in phosphate buffer.
3. Incubation Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes containing HLM (final concentration, e.g., 0.5 mg/mL) and phosphate buffer.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 2,2-Dimethylbenzo[d]dioxole (final concentration, e.g., 1 µM).
-
For the 'plus NADPH' condition, add the NADPH regenerating system. For the 'minus NADPH' control, add an equal volume of phosphate buffer.
-
Incubate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the incubation mixture are transferred to separate tubes.
4. Sample Quenching and Extraction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard, 2,2-Dimethylbenzo[d]dioxole-d2 (final concentration, e.g., 100 nM).
-
Vortex the samples to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Hypothetical Transitions):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the following MRM transitions:
-
2,2-Dimethylbenzo[d]dioxole: e.g., m/z 151.07 -> 109.05
-
2,2-Dimethylbenzo[d]dioxole-d2 (IS): e.g., m/z 153.08 -> 111.06
-
-
6. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each time point.
-
Plot the natural logarithm of the remaining percentage of 2,2-Dimethylbenzo[d]dioxole against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
Data Presentation
Table 1: Hypothetical Metabolic Stability of 2,2-Dimethylbenzo[d]dioxole in Human Liver Microsomes
| Time (min) | Peak Area Ratio (Analyte/IS) | % Remaining |
| 0 | 1.25 | 100 |
| 5 | 1.05 | 84 |
| 15 | 0.75 | 60 |
| 30 | 0.44 | 35 |
| 60 | 0.15 | 12 |
Table 2: Calculated In Vitro Metabolic Parameters (Hypothetical)
| Parameter | Value |
| In Vitro Half-life (t½) | 25 min |
| Intrinsic Clearance (Clint) | 27.7 µL/min/mg protein |
Experimental Workflow Diagram
Caption: Workflow for in vitro metabolic stability assay.
Application 2: Evaluation of Cytochrome P450 Inhibition
Compounds containing a methylenedioxy moiety are known to be potential inhibitors of CYP enzymes. This protocol describes a hypothetical experiment to assess the inhibitory potential of 2,2-Dimethylbenzo[d]dioxole on a major CYP isoform (e.g., CYP3A4) using a probe substrate. 2,2-Dimethylbenzo[d]dioxole-d2 can be used as an internal standard to quantify the formation of the probe substrate's metabolite.
Experimental Protocol
1. Materials and Reagents:
-
2,2-Dimethylbenzo[d]dioxole (potential inhibitor)
-
Recombinant human CYP3A4 enzyme
-
CYP3A4 probe substrate (e.g., Midazolam)
-
Metabolite of the probe substrate (e.g., 1'-hydroxymidazolam)
-
2,2-Dimethylbenzo[d]dioxole-d2 (Internal Standard for metabolite quantification)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
2. IC50 Determination:
-
Prepare a series of dilutions of 2,2-Dimethylbenzo[d]dioxole in phosphate buffer.
-
In microcentrifuge tubes, combine recombinant CYP3A4, phosphate buffer, and the different concentrations of 2,2-Dimethylbenzo[d]dioxole. Include a control with no inhibitor.
-
Pre-incubate at 37°C for 5 minutes.
-
Add the probe substrate (e.g., Midazolam at a concentration close to its Km).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a fixed time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Process the samples as described in the previous protocol (centrifugation, supernatant collection).
-
Analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Data Presentation
Table 3: Hypothetical Inhibition of CYP3A4 by 2,2-Dimethylbenzo[d]dioxole
| Inhibitor Conc. (µM) | Metabolite Peak Area Ratio (Metabolite/IS) | % Inhibition |
| 0 (Control) | 0.85 | 0 |
| 0.1 | 0.78 | 8.2 |
| 0.5 | 0.62 | 27.1 |
| 1.0 | 0.45 | 47.1 |
| 5.0 | 0.18 | 78.8 |
| 10.0 | 0.09 | 89.4 |
| 50.0 | 0.02 | 97.6 |
Table 4: Calculated IC50 Value (Hypothetical)
| Parameter | Value |
| IC50 | 1.2 µM |
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the principle of competitive inhibition of a CYP enzyme.
Determination of Pesticide Residues Using 2,2-Dimethylbenzo[d]dioxole-d2 as an Internal Standard
Application Note
Introduction
The accurate quantification of pesticide residues in complex matrices such as food and environmental samples is a critical aspect of ensuring public health and environmental safety. Gas chromatography-mass spectrometry (GC-MS) is a widely employed analytical technique for this purpose due to its high sensitivity and selectivity.[1][2][3] The use of isotopically labeled internal standards is a well-established practice to improve the accuracy and precision of quantitative analysis by correcting for analyte losses during sample preparation and for variations in instrument response.[4] This application note describes a general methodology for the determination of a panel of common pesticides in a fruit matrix using 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard.
2,2-Dimethylbenzo[d]dioxole-d2 serves as a suitable internal standard due to its structural similarity to certain classes of pesticides and its deuterium (B1214612) labeling, which allows for its differentiation from the corresponding unlabeled analytes by mass spectrometry. Its co-extraction with the target pesticides and similar chromatographic behavior ensures reliable quantification.
This document provides a detailed protocol for sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using GC-MS in Selected Ion Monitoring (SIM) mode.[5][6][7]
Experimental Workflow
The overall experimental workflow for the determination of pesticide residues using 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard is depicted in the following diagram.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), HPLC grade
-
Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, disodium (B8443419) hydrogen citrate sesquihydrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent.
-
Standards: Analytical standards of target pesticides, 2,2-Dimethylbenzo[d]dioxole-d2 (internal standard).
Sample Preparation Protocol (QuEChERS)
-
Homogenization: Homogenize a representative 1 kg sample of the fruit matrix.
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of a 10 µg/mL solution of 2,2-Dimethylbenzo[d]dioxole-d2 in acetonitrile to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
Final Extract: Transfer the supernatant to an autosampler vial for GC-MS analysis.
GC-MS Analysis Protocol
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 25°C/min to 150°C.
-
Ramp 2: 5°C/min to 200°C.
-
Ramp 3: 10°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Quantitative Data
The following table summarizes hypothetical but representative quantitative data for a selection of pesticides analyzed using the described method.
| Pesticide | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | RSD (%) |
| Chlorpyrifos | 12.5 | 197 | 314 | 5 | 95 | 4.2 |
| Cypermethrin | 18.2 | 163 | 181 | 10 | 92 | 5.1 |
| Deltamethrin | 19.8 | 181 | 253 | 10 | 89 | 6.5 |
| Endosulfan | 14.3 | 241 | 339 | 5 | 98 | 3.8 |
| 2,2-Dimethylbenzo[d]dioxole-d2 (IS) | 8.5 | 154 | 139 | - | - | - |
Signaling Pathway and Logical Relationships
The logical relationship for quantification using an internal standard is based on the ratio of the analyte response to the internal standard response. This relationship is illustrated in the diagram below.
Conclusion
The described methodology provides a robust and reliable approach for the determination of pesticide residues in fruit matrices. The use of 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard, coupled with the QuEChERS sample preparation and GC-MS analysis, allows for accurate and precise quantification of target pesticides. This protocol can be adapted for the analysis of other matrices and a broader range of pesticides.
References
- 1. researchgate.net [researchgate.net]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fssai.gov.in [fssai.gov.in]
- 5. hpst.cz [hpst.cz]
- 6. shimadzu.com [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application of 2,2-Dimethylbenzo[d]dioxole-d2 in Forensic Toxicology
Application Note & Protocol
Introduction
In the field of forensic toxicology, the accurate and precise quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are considered the gold standard for quantitative analysis using mass spectrometry.[1] The use of a deuterated internal standard that is structurally similar to the analyte of interest allows for the correction of variability during sample preparation and analysis, such as extraction efficiency and matrix effects.[1] 2,2-Dimethylbenzo[d]dioxole-d2 is a deuterated analog of the core structure found in a variety of designer drugs, making it a potentially valuable internal standard for their quantification in forensic casework.
This document provides detailed application notes and protocols for the use of 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard for the quantification of a hypothetical designer drug, "Compound X," which shares the 2,2-dimethylbenzo[d]dioxole core structure, in biological matrices. The methodologies described are based on established practices for the analysis of related compounds, such as 3,4-methylenedioxymethamphetamine (MDMA) and its analogs.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., 2,2-Dimethylbenzo[d]dioxole-d2) to a sample before processing. The analyte and the internal standard are assumed to behave identically during extraction, derivatization (if any), and chromatographic separation. Because the analyte and the internal standard are chemically identical but have different masses, they can be distinguished by a mass spectrometer. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of the analyte in the unknown sample, effectively canceling out variations in sample handling and instrument response.
Application: Quantification of "Compound X" in Whole Blood
This protocol outlines the use of 2,2-Dimethylbenzo[d]dioxole-d2 for the quantitative analysis of "Compound X" in whole blood samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
Caption: Workflow for the quantification of "Compound X" using 2,2-Dimethylbenzo[d]dioxole-d2.
Materials and Reagents
-
"Compound X" analytical standard
-
2,2-Dimethylbenzo[d]dioxole-d2 (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Drug-free whole blood for calibration and quality control samples
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Protocols
1. Preparation of Stock and Working Solutions
-
"Compound X" Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of "Compound X" in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,2-Dimethylbenzo[d]dioxole-d2 in 10 mL of methanol.
-
"Compound X" Working Solutions: Prepare serial dilutions of the "Compound X" stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL internal standard working solution to each tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: Hypothetical MRM Transitions for "Compound X" and 2,2-Dimethylbenzo[d]dioxole-d2
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| "Compound X" (Quantifier) | 194.1 | 163.1 | 15 |
| "Compound X" (Qualifier) | 194.1 | 135.1 | 25 |
| 2,2-Dimethylbenzo[d]dioxole-d2 (IS) | 153.1 | 123.1 | 20 |
Method Validation
A comprehensive method validation should be performed according to established forensic toxicology guidelines.[2][3][4][5] Key validation parameters are summarized below.
Validation Workflow
Caption: Key parameters and experiments for method validation in forensic toxicology.
Table 2: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (Bias) | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (CV) | ≤15% (≤20% at LLOQ) |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Matrix Effect | Internal standard-normalized matrix factor should be consistent across different sources of matrix |
| Stability | Analyte concentration should remain within ±15% of the initial concentration under the tested conditions |
Discussion
The use of 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard is expected to provide reliable and accurate quantification of designer drugs containing the corresponding structural moiety. Its close structural similarity to the analyte ensures that it effectively compensates for variations during sample processing and instrumental analysis. The detailed protocol and validation guidelines presented here provide a robust framework for the implementation of this internal standard in a forensic toxicology laboratory. It is crucial to perform a thorough method validation to ensure that the analytical procedure is fit for its intended purpose and that the results are legally defensible.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Update of Standard Practices for New Method Validation in Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aafs.org [aafs.org]
- 4. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Internal Standards in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of environmental samples, achieving accurate and reproducible results is paramount. The complexity of environmental matrices, such as soil, water, and biological tissues, introduces significant potential for analytical variability. Factors including sample loss during preparation, inconsistencies in injection volume, and fluctuations in instrument response can all contribute to erroneous data. The use of an internal standard (IS) is a powerful technique to mitigate these sources of error, thereby enhancing the precision and accuracy of analytical measurements.[1]
An internal standard is a compound of known concentration that is added to all calibration standards, blanks, and unknown samples prior to analysis.[1] By monitoring the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical workflow can be effectively normalized. This application note provides detailed protocols and data for the use of internal standards in the analysis of common environmental pollutants.
Key Principles of Internal Standard Selection
The choice of an appropriate internal standard is critical for the success of the analytical method. An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: The internal standard should be chemically similar to the analyte(s) of interest to ensure comparable behavior during extraction, cleanup, and chromatographic analysis.[1]
-
Not Naturally Present: The internal standard must not be present in the original, un-spiked sample.
-
Chromatographic Resolution: It must be well-separated chromatographically from the analytes of interest to avoid signal interference.
-
Stability: The internal standard should be stable throughout the entire analytical procedure.
-
Purity: The internal standard should be of high purity.
-
Isotopically Labeled Analogs: For mass spectrometry-based methods, isotopically labeled analogs of the target analytes are often the ideal choice for an internal standard as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts.[2]
Application 1: Analysis of Polychlorinated Biphenyls (PCBs) in Fish Tissue
This protocol outlines the determination of PCB congeners in fish tissue using gas chromatography-mass spectrometry (GC-MS) with an internal standard.
Experimental Protocol
-
Sample Preparation:
-
Homogenize a known weight of fish tissue (e.g., 10 g).
-
Mix the homogenized tissue with an equal amount of anhydrous sodium sulfate (B86663) to create a dry, free-flowing powder.
-
-
Internal Standard Spiking:
-
Prior to extraction, spike the sample with a known amount of an isotopically labeled PCB congener that is not expected to be present in the sample or that can be distinguished by mass spectrometry (e.g., PCB 209 or a 13C-labeled PCB congener).[3]
-
-
Extraction:
-
Perform accelerated solvent extraction (ASE) or Soxhlet extraction using a suitable solvent system (e.g., hexane/acetone).
-
-
Cleanup:
-
The extract is often rich in lipids, which can interfere with the analysis. Perform a cleanup step, such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica (B1680970) or Florisil, to remove these matrix components.
-
-
Concentration and Solvent Exchange:
-
Concentrate the cleaned extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
If necessary, exchange the solvent to one that is compatible with the GC-MS system (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject an aliquot of the final extract into the GC-MS system.
-
Use a capillary column suitable for PCB analysis (e.g., DB-5ms).
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target PCB congeners and the internal standard.
-
Data Presentation
The use of an internal standard significantly improves the precision of the analysis by correcting for variations in extraction efficiency and instrumental response.
| Analyte | Spiked Concentration (ng/g) | Measured Concentration (ng/g) without IS | Recovery (%) without IS | Measured Concentration (ng/g) with IS | Recovery (%) with IS | RSD (%) with IS |
| PCB 28 | 50 | 38.5 | 77 | 49.2 | 98.4 | 5.8 |
| PCB 52 | 50 | 41.2 | 82.4 | 50.5 | 101.0 | 4.5 |
| PCB 101 | 50 | 35.9 | 71.8 | 48.7 | 97.4 | 6.2 |
| PCB 138 | 50 | 43.1 | 86.2 | 51.1 | 102.2 | 4.1 |
| PCB 153 | 50 | 40.5 | 81.0 | 49.8 | 99.6 | 5.3 |
| PCB 180 | 50 | 39.3 | 78.6 | 49.1 | 98.2 | 6.5 |
Data is illustrative and based on typical performance.
Workflow Diagram
Caption: Workflow for PCB analysis in fish tissue with an internal standard.
Application 2: Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Sediment
This protocol details the analysis of 16 priority pollutant PAHs in sediment samples using GC-MS and deuterated internal standards.
Experimental Protocol
-
Sample Preparation:
-
Air-dry the sediment sample and sieve to remove large debris.
-
Weigh a portion of the dried sediment (e.g., 5 g) into an extraction vessel.
-
-
Internal Standard and Surrogate Spiking:
-
Spike the sample with a known amount of a mixture of deuterated PAHs (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12) to serve as internal standards.[4] Surrogates can also be added at this stage to monitor the efficiency of the entire sample preparation process.
-
-
Extraction:
-
Extract the PAHs from the sediment using a suitable method such as ultrasonic extraction or pressurized fluid extraction with a solvent mixture like acetone/hexane.[5]
-
-
Cleanup:
-
The crude extract may contain interfering compounds. A cleanup step using a silica gel or Florisil column is typically required.[5] The PAHs are eluted from the column while interferences are retained.
-
-
Concentration:
-
The cleaned extract is concentrated to a final volume of 1 mL.
-
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS.
-
The mass spectrometer is operated in SIM mode, monitoring the characteristic ions for each target PAH and each deuterated internal standard.
-
Data Presentation
The use of multiple deuterated internal standards that elute throughout the chromatogram helps to correct for variations in response across the entire analytical run.
| Analyte | Retention Time (min) | Internal Standard | Recovery (%) | RSD (%) |
| Naphthalene | 7.0 | Naphthalene-d8 | 95.2 | 7.1 |
| Acenaphthylene | 9.5 | Acenaphthene-d10 | 98.1 | 6.5 |
| Acenaphthene | 10.5 | Acenaphthene-d10 | 99.3 | 5.8 |
| Fluorene | 12.2 | Acenaphthene-d10 | 101.5 | 5.2 |
| Phenanthrene | 15.3 | Phenanthrene-d10 | 97.8 | 6.0 |
| Anthracene | 15.4 | Phenanthrene-d10 | 96.5 | 6.3 |
| Fluoranthene | 20.1 | Chrysene-d12 | 102.1 | 4.9 |
| Pyrene | 20.8 | Chrysene-d12 | 103.4 | 4.5 |
| Benzo[a]anthracene | 25.5 | Chrysene-d12 | 98.9 | 5.7 |
| Chrysene | 25.6 | Chrysene-d12 | 99.2 | 5.5 |
| Benzo[b]fluoranthene | 30.1 | Perylene-d12 | 97.4 | 6.8 |
| Benzo[k]fluoranthene | 30.2 | Perylene-d12 | 96.8 | 7.0 |
| Benzo[a]pyrene | 32.5 | Perylene-d12 | 95.1 | 7.5 |
| Indeno[1,2,3-cd]pyrene | 35.8 | Perylene-d12 | 94.3 | 8.1 |
| Dibenz[a,h]anthracene | 35.9 | Perylene-d12 | 93.9 | 8.3 |
| Benzo[ghi]perylene | 38.2 | Perylene-d12 | 92.5 | 8.9 |
Data is illustrative and based on typical performance.
Logical Relationship Diagram
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. 13C Labeled internal standards | LIBIOS [libios.fr]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stdj.scienceandtechnology.com.vn [stdj.scienceandtechnology.com.vn]
Application Note: Quantitative Analysis of a Novel FAAH Inhibitor Using a Stable Isotope Dilution Assay with 2,2-Dimethylbenzo[d]dioxole-d2
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of a novel fatty acid amide hydrolase (FAAH) inhibitor, synthesized from 2,2-Dimethylbenzo[d]dioxole, in human plasma. The method utilizes a stable isotope dilution assay (SIDA) with 2,2-Dimethylbenzo[d]dioxole-d2 as the internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This high-precision analytical technique is crucial for pharmacokinetic and pharmacodynamic studies in the development of new therapeutic agents targeting the endocannabinoid system. The protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters. Performance characteristics, including linearity, accuracy, precision, and lower limit of quantification (LLOQ), are presented in tabular format.
Introduction
Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of endogenous cannabinoids, such as anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, which has therapeutic potential for a range of conditions including pain, anxiety, and inflammatory disorders. The development of novel FAAH inhibitors requires highly accurate and precise bioanalytical methods to characterize their pharmacokinetic profiles. Stable isotope dilution analysis coupled with LC-MS/MS is the gold standard for such quantitative bioanalysis.[1] The use of a stable isotope-labeled internal standard, such as 2,2-Dimethylbenzo[d]dioxole-d2, which is structurally identical to the analyte, allows for the correction of variability during sample preparation and analysis, ensuring high accuracy and precision.
The analyte in this application is a novel FAAH inhibitor with a core structure derived from 2,2-Dimethylbenzo[d]dioxole. For the purpose of this note, we will refer to the analyte as "FAAH-279." The corresponding deuterated internal standard, 2,2-Dimethylbenzo[d]dioxole-d2, co-elutes with the analyte and compensates for matrix effects and variations in instrument response.
Experimental
Materials and Reagents
-
FAAH-279 analytical standard
-
2,2-Dimethylbenzo[d]dioxole-d2 (internal standard, IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Standard Solutions
Stock solutions of FAAH-279 and 2,2-Dimethylbenzo[d]dioxole-d2 were prepared in methanol at a concentration of 1 mg/mL. Working solutions for the calibration curve and quality control (QC) samples were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.
Sample Preparation
-
To 50 µL of human plasma in a 96-well plate, add 10 µL of the internal standard working solution (containing 2,2-Dimethylbenzo[d]dioxole-d2).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Add 100 µL of water to the supernatant.
-
Inject 5 µL of the final solution onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 Reverse Phase (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined based on FAAH-279 structure |
| MRM Transition (IS) | To be determined based on FAAH-279-d2 structure |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Results and Discussion
The developed stable isotope dilution assay demonstrated excellent performance for the quantification of FAAH-279 in human plasma. The use of 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard ensured high accuracy and precision by correcting for any analyte loss during sample processing and for matrix-induced ionization suppression or enhancement.
Calibration Curve and Linearity
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. A linear regression with a 1/x² weighting factor was used to fit the data. The correlation coefficient (r²) was consistently greater than 0.99.
| Analyte Concentration (ng/mL) | Response Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.061 |
| 1 | 0.123 |
| 5 | 0.615 |
| 10 | 1.23 |
| 50 | 6.14 |
| 100 | 12.28 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: LLOQ, low, medium, and high. The results are summarized in the following table.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 0.3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Medium | 30 | 4.5 | 102.1 | 5.8 | 100.8 |
| High | 80 | 3.8 | 99.5 | 4.9 | 99.1 |
Visualizations
Caption: Experimental workflow for the stable isotope dilution assay.
Caption: Simplified signaling pathway of FAAH inhibition.
Conclusion
This application note presents a detailed protocol for a stable isotope dilution assay using 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard for the quantification of a novel FAAH inhibitor in human plasma. The method is shown to be accurate, precise, and linear over a relevant concentration range, making it suitable for regulated bioanalysis in drug development. The use of a deuterated internal standard is key to the robustness of the assay, ensuring reliable pharmacokinetic data.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,2-Dimethylbenzo[d]dioxole-d2 Internal Standard
Welcome to the technical support center for the optimization and use of 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard in quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard?
A1: 2,2-Dimethylbenzo[d]dioxole-d2 is a stable isotope-labeled (SIL) internal standard. In quantitative mass spectrometry (MS) assays, it is added at a known concentration to all samples, including calibrators and quality controls. Its primary function is to compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. By normalizing the signal of the analyte to the signal of the internal standard, a more accurate and precise quantification of the analyte can be achieved.
Q2: How do I choose the initial concentration range for optimizing 2,2-Dimethylbenzo[d]dioxole-d2?
A2: A common starting point for optimizing the internal standard concentration is to aim for a response that is roughly 50% of the response of the analyte at the upper limit of quantification (ULOQ).[1] However, it is advisable to test a range of concentrations to find the optimal level for your specific assay. A good starting range to evaluate would be from a concentration that gives a clear, reproducible peak well above the background noise to one that is in the mid-to-high range of your analyte's calibration curve.
Q3: What are the ideal storage conditions for 2,2-Dimethylbenzo[d]dioxole-d2 stock solutions?
A3: For long-term storage, it is recommended to store the product under the conditions specified in the Certificate of Analysis, which is typically in a freezer at -20°C.[2][3] Stock solutions should be stored in tightly sealed containers to prevent solvent evaporation and potential degradation. For short-term use, refrigerated storage at 2-8°C is often acceptable, but stability under these conditions should be verified.[4]
Q4: Can the deuterium (B1214612) atoms on 2,2-Dimethylbenzo[d]dioxole-d2 exchange with hydrogen atoms from the solvent?
A4: While deuterium exchange is a known issue with some deuterated internal standards, the deuterium atoms in 2,2-Dimethylbenzo[d]dioxole-d2 are on a methyl group, which is generally a stable position and less prone to back-exchange compared to deuterium on heteroatoms (like -OH or -NH) or acidic carbons. However, it is good practice to assess the stability of the internal standard in your specific sample matrix and solvent conditions during method development.
Experimental Protocols
Protocol 1: Determination of Optimal 2,2-Dimethylbenzo[d]dioxole-d2 Concentration
This protocol outlines a systematic approach to determine the ideal concentration of 2,2-Dimethylbenzo[d]dioxole-d2 for a quantitative LC-MS/MS assay.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of 2,2-Dimethylbenzo[d]dioxole-d2 in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
From this stock solution, prepare a series of working solutions at concentrations such as 10, 50, 100, 250, and 500 ng/mL.
2. Sample Preparation and Analysis:
-
Prepare at least five replicates for each working concentration.
-
For each replicate, spike a fixed volume of the internal standard working solution into a consistent volume of a blank biological matrix (e.g., plasma, urine).
-
Process the samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS.
3. Data Analysis:
-
Evaluate the peak area and signal-to-noise ratio (S/N) for each concentration. The goal is to find a concentration that provides a stable and robust signal, well above the background noise, without causing detector saturation.
-
Calculate the relative standard deviation (%RSD) of the peak areas for the replicates at each concentration. A lower %RSD indicates better precision.
4. Linearity Assessment:
-
Prepare a calibration curve for your analyte of interest, spiking each calibrator with the determined optimal concentration of 2,2-Dimethylbenzo[d]dioxole-d2.
-
The internal standard concentration should not interfere with the analyte quantification and should result in a linear calibration curve with a high correlation coefficient (R² > 0.99).
Data Presentation
Table 1: Effect of 2,2-Dimethylbenzo[d]dioxole-d2 Concentration on Signal Intensity and Precision
| Concentration (ng/mL) | Mean Peak Area | %RSD (n=5) | Signal-to-Noise Ratio (S/N) |
| 10 | 15,234 | 18.5 | 55 |
| 50 | 85,112 | 8.2 | 310 |
| 100 | 175,430 | 4.5 | 650 |
| 250 | 430,875 | 4.8 | >1000 |
| 500 | 850,210 | 5.1 | >1000 |
Based on this hypothetical data, 100 ng/mL is chosen as the optimal concentration as it provides a strong signal with the best precision.
Table 2: Impact of Optimal Internal Standard Concentration on Analyte Calibration Curve
| Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 100 | 0.012 |
| 5 | 100 | 0.058 |
| 10 | 100 | 0.115 |
| 50 | 100 | 0.590 |
| 100 | 100 | 1.180 |
| 500 | 100 | 5.850 |
| Linearity (R²) | 0.9992 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High Variability in Internal Standard Peak Area | - Inconsistent sample preparation or extraction recovery.- Matrix effects (ion suppression or enhancement).- Instability of the internal standard in the matrix or reconstituted sample. | - Review and optimize the sample preparation workflow for consistency.- Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix.- Assess the stability of the internal standard over the expected analysis time and storage conditions. |
| Non-linear Calibration Curve | - Inappropriate internal standard concentration.- Isotopic interference ("cross-talk") from high concentrations of the analyte to the internal standard channel.[5]- Detector saturation at high analyte concentrations. | - Re-optimize the internal standard concentration.- If cross-talk is suspected, check the mass spectrum of a high concentration analyte standard for any signal in the internal standard's mass transition.[5]- Dilute samples with high analyte concentrations to fall within the linear range of the assay. |
| Chromatographic Peak Tailing or Splitting for Internal Standard | - Poor chromatographic conditions.- Column degradation.- Interaction of the internal standard with the analytical column. | - Optimize the mobile phase composition, gradient, and flow rate.- Use a guard column or replace the analytical column.- Ensure the reconstitution solvent is compatible with the mobile phase. |
Visualizations
References
Technical Support Center: Troubleshooting Matrix Effects with 2,2-Dimethylbenzo[d]dioxole-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,2-Dimethylbenzo[d]dioxole-d2 as a deuterated internal standard in mass spectrometry-based assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of analytes using 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard.
Scenario 1: Poor Peak Shape and Inconsistent Response for Both Analyte and 2,2-Dimethylbenzo[d]dioxole-d2
-
Question: My chromatograms show poor peak shape (e.g., tailing, fronting, or splitting) and inconsistent signal intensity for both my target analyte and the 2,2-Dimethylbenzo[d]dioxole-d2 internal standard. What could be the cause?
-
Answer: This issue often points to problems with the chromatographic separation or the sample matrix itself.
-
Sample Overload: Injecting a sample that is too concentrated can overload the analytical column, leading to poor peak shape.[1]
-
Solution: Dilute the sample or reduce the injection volume.[1]
-
-
Column Degradation: The analytical column may be degraded or contaminated.
-
Solution: Replace the analytical column and implement a column washing protocol between injections to minimize contamination.[2]
-
-
Suboptimal Mobile Phase: The mobile phase composition may not be optimal for the separation.
-
Solution: Adjust the mobile phase composition, gradient profile, or pH to improve peak shape and resolution.[1]
-
-
Scenario 2: Analyte and 2,2-Dimethylbenzo[d]dioxole-d2 Do Not Co-elute
-
Question: I've noticed a significant retention time shift between my analyte and the 2,2-Dimethylbenzo[d]dioxole-d2 internal standard. Why is this happening and how can I fix it?
-
Answer: While deuterated internal standards are designed to co-elute with the analyte, slight differences in retention time can occur due to the "isotope effect".[2] This can lead to inaccurate quantification if the analyte and internal standard elute into regions with different levels of ion suppression.[2]
-
Chromatographic Conditions: The chosen chromatographic method may be unintentionally separating the analyte and its deuterated analog.
-
Solution: Modify the chromatographic conditions, such as the gradient slope or temperature, to ensure co-elution.
-
-
Column Chemistry: The column chemistry may not be suitable.
-
Solution: Experiment with a different column chemistry (e.g., C18, PFP) to achieve better co-elution.
-
-
Scenario 3: Unexpectedly High or Low Analyte Concentrations
-
Question: My calculated analyte concentrations are consistently and unexpectedly high or low across a batch of samples. What could be the source of this systematic error?
-
Answer: This type of error often stems from issues with the internal standard or sample preparation.
-
Incorrect Internal Standard Concentration: An error in the preparation of the 2,2-Dimethylbenzo[d]dioxole-d2 spiking solution will lead to a systematic bias in the calculated analyte concentrations.[2]
-
Solution: Carefully reprepare the internal standard solution and verify its concentration.[2]
-
-
Differential Matrix Effects: The analyte and the internal standard may be experiencing different degrees of ion suppression or enhancement.[3]
-
Cross-Contamination: Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results.[2]
-
Solution: Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover.[2]
-
-
Frequently Asked Questions (FAQs)
General Questions
-
What is 2,2-Dimethylbenzo[d]dioxole-d2 and what is it used for?
-
2,2-Dimethylbenzo[d]dioxole-d2 is a deuterated form of 2,2-Dimethylbenzo[d]dioxole. It is commonly used as an internal standard in quantitative mass spectrometry analysis, particularly for compounds containing a methylenedioxy or similar phenyl ring structure. The deuterium (B1214612) labeling makes it chemically almost identical to the corresponding non-deuterated analyte, but with a different mass, allowing for accurate quantification.
-
-
What are matrix effects?
-
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[2] This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), impacting the accuracy and sensitivity of the analysis.[2][7]
-
-
How does using 2,2-Dimethylbenzo[d]dioxole-d2 help with matrix effects?
-
Because deuterated internal standards like 2,2-Dimethylbenzo[d]dioxole-d2 are chemically very similar to the analyte, they are expected to co-elute and experience similar ionization suppression or enhancement.[2] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[2][8]
-
Troubleshooting Questions
-
Can 2,2-Dimethylbenzo[d]dioxole-d2 completely eliminate matrix effects?
-
While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[2] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[2] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[2]
-
-
How do I choose the right concentration for my 2,2-Dimethylbenzo[d]dioxole-d2 internal standard?
-
The concentration of the internal standard should be high enough to produce a stable and reproducible signal but should not be so high that it causes detector saturation or introduces its own matrix effects. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte.
-
-
What are the best sample preparation techniques to reduce matrix effects when using 2,2-Dimethylbenzo[d]dioxole-d2?
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The choice of sample preparation technique depends on the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components.[5]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[5] The pH of the aqueous matrix should be adjusted to ensure the analyte is in its neutral form for efficient extraction.[4]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and can significantly reduce matrix effects.[5][6] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce the cleanest extracts.[5]
-
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Relative Matrix Effect | Analyte Recovery | Complexity |
| Protein Precipitation (PPT) | High | Variable | Low |
| Liquid-Liquid Extraction (LLE) | Medium | Good (for non-polar analytes) | Medium |
| Solid-Phase Extraction (SPE) | Low | High | High |
| Mixed-Mode SPE | Very Low | High | Very High |
This table provides a general comparison. Actual performance will vary depending on the specific analyte and matrix.
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
System Setup:
-
Prepare a standard solution of your target analyte.
-
Set up a T-junction between the analytical column and the mass spectrometer ion source.
-
Infuse the analyte standard solution at a constant flow rate into the mobile phase stream post-column using a syringe pump.
-
-
Analysis:
-
Inject a blank matrix extract (a sample prepared in the same way as your study samples, but without the analyte).
-
Monitor the signal of the infused analyte.
-
-
Interpretation:
-
A stable, flat baseline indicates no matrix effects.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: The effect of different sample preparation methods.
References
Technical Support Center: Stability of 2,2-Dimethylbenzo[d]dioxole-d2 in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the stability of the deuterated internal standard, 2,2-Dimethylbenzo[d]dioxole-d2, in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is 2,2-Dimethylbenzo[d]dioxole-d2, and why is it used as an internal standard?
A1: 2,2-Dimethylbenzo[d]dioxole-d2 is a stable isotope-labeled (SIL) version of its unlabeled counterpart. SILs are considered the gold standard for internal standards in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation and analysis, which leads to improved accuracy and precision.[1]
Q2: What are the primary stability concerns for deuterated internal standards like 2,2-Dimethylbenzo[d]dioxole-d2?
A2: The main stability concerns involve the potential for degradation of the molecule or the exchange of deuterium (B1214612) atoms with protons from the surrounding environment (back-exchange).[2] The stability of the label requires it to be positioned on non-exchangeable sites.[2] For 2,2-Dimethylbenzo[d]dioxole-d2, the deuterium is on the dimethyl group, which is generally stable. However, stability should always be experimentally verified under the specific conditions of your assay.
Q3: What are the recommended storage conditions for biological samples containing 2,2-Dimethylbenzo[d]dioxole-d2?
Q4: What are the potential metabolic pathways for compounds containing the methylenedioxyphenyl group?
A4: Methylenedioxyphenyl (MDP) compounds can be metabolized by cytochrome P450 (CYP) enzymes.[4][5] The metabolism can involve the formation of a carbene intermediate, which can lead to the formation of a metabolite-intermediate complex with the CYP heme iron.[3][5] This can result in the inhibition of CYP enzymes.[4] The primary metabolic pathway often involves the opening of the dioxole ring to form a catechol.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am observing a consistently low or highly variable response for my 2,2-Dimethylbenzo[d]dioxole-d2 internal standard. What are the possible causes?
A1:
-
Pipetting or Dilution Errors: Verify the concentration of your spiking solution and ensure that pipettes are properly calibrated.[2]
-
Degradation in Matrix: The internal standard may be degrading after being added to the biological matrix.[2] Perform a bench-top stability test by incubating the spiked matrix at room temperature for varying durations.
-
Suboptimal Extraction Conditions: Your extraction procedure may not be efficient for this compound. Experiment with different solvents or pH conditions to optimize recovery.
-
Matrix Effects: Components in your biological matrix could be suppressing the ionization of the internal standard in the mass spectrometer. Evaluate matrix effects by comparing the response in the matrix to the response in a clean solvent.
-
Incomplete Mixing: Ensure thorough mixing of the internal standard with the sample.[6]
Q2: My freeze-thaw stability assessment for 2,2-Dimethylbenzo[d]dioxole-d2 failed. What should I do?
A2:
-
Minimize Freeze-Thaw Cycles: If possible, aliquot samples to avoid multiple freeze-thaw cycles.
-
Investigate pH and Buffer Effects: The pH of your sample or the buffer used can impact stability during freezing and thawing.
-
Assess Analyte-Matrix Interactions: The compound may be binding to proteins or lipids in the matrix, and this interaction could change with freeze-thaw cycles. Consider different sample pretreatment steps.
Q3: I suspect that the deuterium on my 2,2-Dimethylbenzo[d]dioxole-d2 is back-exchanging. How can I confirm this and what can I do?
A3:
-
Mass Spectrometry Analysis: Analyze your internal standard solution over time and look for a decrease in the mass-to-charge ratio corresponding to the deuterated compound and an increase in the mass-to-charge ratio of the unlabeled compound.
-
Control Experiments: Incubate the deuterated standard in a protic solvent (like water or methanol) under different pH and temperature conditions to see if exchange occurs.
-
Label Position: The deuterium atoms on the gem-dimethyl group of 2,2-Dimethylbenzo[d]dioxole-d2 are generally not prone to back-exchange under typical bioanalytical conditions. However, extreme pH or temperature could potentially facilitate this. Ensure your sample processing and storage conditions are within a reasonable range.
Quantitative Data Summary
The following tables present hypothetical stability data for 2,2-Dimethylbenzo[d]dioxole-d2 in human plasma. These tables are for illustrative purposes and should be used as a template for your own stability assessments.
Table 1: Freeze-Thaw Stability of 2,2-Dimethylbenzo[d]dioxole-d2 in Human Plasma
| Number of Freeze-Thaw Cycles | Mean Concentration (ng/mL) | % Nominal Concentration |
| 1 | 100.5 | 100.5% |
| 2 | 99.8 | 99.8% |
| 3 | 98.9 | 98.9% |
| 4 | 95.2 | 95.2% |
| 5 | 92.1 | 92.1% |
Table 2: Short-Term (Bench-Top) Stability of 2,2-Dimethylbenzo[d]dioxole-d2 in Human Plasma at Room Temperature
| Incubation Time (hours) | Mean Concentration (ng/mL) | % Nominal Concentration |
| 0 | 100.2 | 100.2% |
| 2 | 100.1 | 100.1% |
| 4 | 99.5 | 99.5% |
| 8 | 98.7 | 98.7% |
| 24 | 94.3 | 94.3% |
Table 3: Long-Term Storage Stability of 2,2-Dimethylbenzo[d]dioxole-d2 in Human Plasma at -20°C
| Storage Duration (months) | Mean Concentration (ng/mL) | % Nominal Concentration |
| 0 | 99.9 | 99.9% |
| 1 | 100.3 | 100.3% |
| 3 | 99.2 | 99.2% |
| 6 | 98.5 | 98.5% |
| 12 | 97.8 | 97.8% |
Experimental Protocols
The following are detailed methodologies for key stability experiments, based on FDA and ICH guidelines.[1][7][8]
1. Stock Solution Stability
-
Objective: To assess the stability of the 2,2-Dimethylbenzo[d]dioxole-d2 stock solution under intended storage conditions.
-
Procedure:
-
Prepare a stock solution of 2,2-Dimethylbenzo[d]dioxole-d2 in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Store the stock solution at the intended storage temperature (e.g., 4°C or -20°C).
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), dilute an aliquot of the stock solution to a working concentration.
-
Analyze the diluted solution and compare the response to a freshly prepared stock solution.
-
-
Acceptance Criteria: The mean response of the stored stock solution should be within ±10% of the mean response of the freshly prepared stock solution.
2. Freeze-Thaw Stability
-
Objective: To determine the stability of 2,2-Dimethylbenzo[d]dioxole-d2 in a biological matrix after repeated freeze-thaw cycles.
-
Procedure:
-
Spike a known concentration of 2,2-Dimethylbenzo[d]dioxole-d2 into the biological matrix.
-
Aliquot the spiked matrix into multiple tubes.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (e.g., 3 to 5 cycles).
-
After the final thaw, process and analyze the samples.
-
-
Acceptance Criteria: The mean concentration at each freeze-thaw cycle should be within ±15% of the nominal concentration.
3. Short-Term (Bench-Top) Stability
-
Objective: To evaluate the stability of 2,2-Dimethylbenzo[d]dioxole-d2 in a biological matrix at room temperature for a duration that simulates the sample handling process.
-
Procedure:
-
Spike a known concentration of 2,2-Dimethylbenzo[d]dioxole-d2 into the biological matrix.
-
Let the spiked samples sit on the bench-top at room temperature for specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
At each time point, process and analyze the samples.
-
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.
Visualizations
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Decision tree for troubleshooting internal standard variability.
Caption: Potential metabolic pathway of the 2,2-Dimethylbenzo[d]dioxole moiety.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxy...: Ingenta Connect [ingentaconnect.com]
- 6. agilent.com [agilent.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Technical Support Center: Chromatography Troubleshooting for 2,2-Dimethylbenzo[d]dioxole-d2
Welcome to the technical support center for the chromatographic analysis of 2,2-Dimethylbenzo[d]dioxole-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered when analyzing 2,2-Dimethylbenzo[d]dioxole-d2?
A1: The most common peak shape issues are peak tailing, peak fronting, and peak broadening. Peak tailing is characterized by an asymmetry where the latter half of the peak is wider than the front half.[1][2][3] Peak fronting is the opposite, with a broader first half.[2] Peak broadening results in a wider peak than expected, which can decrease resolution and sensitivity.
Q2: What is the ideal peak shape in chromatography?
A2: The ideal chromatographic peak has a symmetrical, Gaussian shape.[1] Good peak shape is crucial for accurate quantification and high resolution between adjacent peaks.[2][4]
Q3: Can the issue be with my instrument and not the method?
A3: Yes, instrument-related issues can certainly lead to poor peak shape. Problems such as excessive dead volume in the system (e.g., from improper fittings or long tubing), leaks, or a contaminated detector can all contribute to peak distortion.[1][5][6] Regular instrument maintenance is key to preventing these issues.[1]
Troubleshooting Guides
Poor peak shape for 2,2-Dimethylbenzo[d]dioxole-d2 can arise from a variety of factors in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Below are detailed guides to help you diagnose and resolve these issues.
Guide 1: Troubleshooting Peak Tailing
Peak tailing is the most common peak shape problem and can be caused by a number of factors.
Logical Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Potential Causes and Solutions for Peak Tailing
| Potential Cause | Description | Recommended Solutions |
| Secondary Interactions | The analyte can have secondary interactions with active sites on the stationary phase, such as silanol (B1196071) groups on silica-based columns.[1][2][3] This is a common cause of tailing for polar compounds. | For HPLC: - Use an end-capped column to minimize silanol interactions.[1][2][7] - Add a mobile phase modifier (e.g., a small amount of a competitive base like triethylamine) to block active sites. - Operate at a lower pH to suppress the ionization of silanol groups.[2] For GC: - Use a deactivated liner and column.[8] - Perform routine inlet maintenance, including replacing the liner and septum.[9] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][3] | - Dilute the sample and reinject. If the peak shape improves, overload was the likely cause.[2][10] - Use a column with a higher capacity (larger diameter or thicker film).[2] |
| Dead Volume | Excessive volume outside of the column can cause band broadening and tailing.[1][5] This can result from poorly made connections or using tubing with a large internal diameter. | - Ensure all fittings are properly tightened. - Use tubing with the smallest possible internal diameter and length.[5] - For GC, ensure the column is installed correctly in the inlet and detector.[6][9] |
| Column Contamination/Degradation | Accumulation of contaminants at the column inlet or degradation of the stationary phase can lead to poor peak shapes for all eluting compounds.[3][4][11] | - Use a guard column to protect the analytical column.[1] - Implement a regular column flushing and regeneration procedure.[1] - If the problem persists, the column may need to be replaced.[4] |
Guide 2: Troubleshooting Peak Fronting
Peak fronting is less common than tailing but can still significantly impact analysis.
Experimental Workflow for Diagnosing Peak Fronting
Caption: Diagnostic workflow for peak fronting.
Potential Causes and Solutions for Peak Fronting
| Potential Cause | Description | Recommended Solutions |
| Column Overload | Similar to peak tailing, injecting too high a concentration of the analyte can lead to fronting.[2][3] | - Reduce the injection volume or dilute the sample.[2][10] |
| Poor Sample Solubility | If the analyte is not fully dissolved in the sample solvent, it can lead to an uneven band profile at the head of the column.[2] | - Ensure the sample is completely dissolved before injection. - Change the sample solvent to one in which the analyte is more soluble and is compatible with the mobile phase.[5] |
| Column Collapse | A sudden physical change or collapse of the column bed can cause peak fronting.[2] This can be due to operating outside the recommended pH or temperature range. | - Verify that the mobile phase pH and operating temperature are within the column's specifications. - If collapse is suspected, the column will likely need to be replaced.[2] |
| Sample Solvent Mismatch | If the sample solvent is significantly stronger than the mobile phase (in reversed-phase HPLC), it can cause the analyte to travel too quickly at the column inlet, resulting in a fronting peak.[3] | - Whenever possible, dissolve the sample in the mobile phase.[7] - If a stronger solvent is necessary for solubility, inject the smallest possible volume.[5] |
Experimental Protocols
Below are example starting methodologies for the analysis of 2,2-Dimethylbenzo[d]dioxole-d2 and its structurally similar compounds, which can be used as a baseline for method development and troubleshooting.
Protocol 1: Reversed-Phase HPLC Method for Safrole (a structural analog)
This protocol is adapted from a method for the analysis of safrole, which is structurally similar to 2,2-Dimethylbenzo[d]dioxole-d2.[1][7]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. A common starting point is a 60:40 (v/v) mixture. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., around 235 nm for safrole).[1]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Methylenedioxyphenyl Compounds
This protocol provides a general starting point for the GC-MS analysis of compounds containing the methylenedioxyphenyl moiety.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a semi-polar column like CP-SIL 8CB, is a good starting point.[3] A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp: 10-20°C/min to 280-300°C.
-
Final hold: 2-5 minutes.
-
-
Inlet: Splitless or split injection at 250°C. A deactivated liner is recommended.
-
Mass Spectrometer:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Scan range: m/z 40-400.
-
By systematically working through these troubleshooting guides and using the provided protocols as a starting point, you can effectively diagnose and resolve peak shape issues for 2,2-Dimethylbenzo[d]dioxole-d2 in your chromatographic analyses.
References
- 1. Liquid chromatographic determination of safrole in sassafras-derived herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Liquid chromatographic determination of safrole in sassafras-derived herbal products. | Semantic Scholar [semanticscholar.org]
- 3. jfda-online.com [jfda-online.com]
- 4. Cost-Effective HPLC-UV Method for Quantification of Vitamin D2 and D3 in Dried Blood Spot: A Potential Adjunct to Newborn Screening for Prophylaxis of Intractable Paediatric Seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS, MS/MS and GC-IR Analysis of a Series of Methylenedioxyphenyl-Aminoketones: Precursors, Ring Regioisomers and Side-Chain Homologs of 3,4-Methylenedioxypyrovalerone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of safrole, dihydrosafrole, and chloromethyldihydrosafrole in piperonyl butoxide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Minimizing Ion Suppression with Deuterated Internal Standards
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue in LC-MS analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] This matrix can include various components like salts, lipids, proteins, and other endogenous compounds.[3] The suppression of the analyte's ionization leads to a decreased signal intensity, which can negatively affect the accuracy, precision, and sensitivity of quantitative analyses.[1][4] This can result in an underestimation of the analyte's concentration or, in severe cases, the signal being completely absent.[2] Electrospray ionization (ESI) is generally more susceptible to these effects than atmospheric pressure chemical ionization (APCI).[1][5]
Q2: How does a deuterated internal standard, such as 2,2-Dimethylbenzo[d]dioxole-d2, theoretically correct for ion suppression?
A2: A deuterated internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms have been replaced with deuterium (B1214612).[6] Ideally, a deuterated IS is expected to have nearly identical chemical and physical properties to the analyte.[7] This means it should co-elute with the analyte and experience the same degree of ion suppression.[1][2][8] By adding a known concentration of the deuterated IS to every sample, the ratio of the analyte's signal to the IS signal should remain constant, even if both signals are suppressed.[1][2] This normalization allows for the correction of variability during sample processing and analysis, leading to more accurate and precise quantification.[9][10]
Q3: What are the primary causes of ion suppression?
A3: Ion suppression can be caused by a variety of endogenous and exogenous substances. Common causes include:
-
Endogenous matrix components: These are substances naturally present in biological samples, such as salts, lipids, proteins, and metabolites.[3]
-
Exogenous substances: These are contaminants introduced during sample collection or preparation, such as plasticizers from plastic tubes, detergents, and mobile phase additives like trifluoroacetic acid (TFA).[2][11]
-
High concentrations of analyte or other compounds: At high concentrations, compounds can saturate the ionization process at the ESI droplet surface, leading to competition for charge or space and a non-linear response.[2][11]
Q4: Can a deuterated internal standard ever fail to correct for ion suppression accurately?
A4: Yes, under certain circumstances, a deuterated IS may not provide perfect correction. A primary reason for this is the "deuterium isotope effect," which can sometimes cause a slight chromatographic separation between the analyte and the deuterated IS.[1] If this separation results in the analyte and IS eluting into regions with different levels of matrix-induced suppression, they will be affected differently, leading to inaccurate quantification.[1][2] Additionally, the stability of the deuterium labels can be an issue, as back-exchange with hydrogen in aqueous solutions has been reported, which would compromise the integrity of the standard.
Troubleshooting Guides
Problem 1: I am observing inconsistent and inaccurate quantitative results despite using a deuterated internal standard.
-
Possible Cause 1: Differential Ion Suppression.
-
Explanation: The analyte and the deuterated internal standard are not experiencing the same degree of ion suppression. This often occurs due to a slight chromatographic separation between the two compounds, caused by the deuterium isotope effect.[1]
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and the internal standard. Zoom in on the peaks to confirm they have identical retention times.[2]
-
Adjust Chromatography: If a separation is observed, modify the chromatographic conditions (e.g., gradient, mobile phase composition) to achieve complete co-elution.[8]
-
Evaluate Matrix Effects: Quantify the extent of ion suppression for both the analyte and the internal standard individually by comparing their responses in neat solvent versus a post-extraction spiked matrix sample.[2] The matrix factor should be consistent between the two.
-
Consider a ¹³C-labeled IS: If co-elution cannot be achieved, a ¹³C-labeled internal standard may be a better choice as they are less likely to exhibit a chromatographic shift compared to deuterated standards.[2][12]
-
-
-
Possible Cause 2: Crosstalk or Interference.
-
Explanation: There may be interference from the analyte at the mass transition of the internal standard, or vice versa. This can also be caused by impurities in the standards.
-
Troubleshooting Steps:
-
Perform Crosstalk Experiment: Analyze a blank matrix sample spiked with the analyte at the upper limit of quantification (ULOQ) to check for any signal at the internal standard's mass transition. Conversely, analyze a blank matrix spiked with the internal standard at its working concentration to check for any signal at the analyte's mass transition.[9]
-
Check Standard Purity: Ensure the isotopic purity of the deuterated internal standard is high (typically >98%) to minimize the presence of the unlabeled analyte.[6]
-
-
Problem 2: The signal for my deuterated internal standard is decreasing throughout the analytical run.
-
Possible Cause: Carryover and Matrix Buildup.
-
Explanation: Late-eluting matrix components from previous injections may be accumulating on the column and causing increasing ion suppression over the course of the run.[1]
-
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to assess for carryover.[1]
-
Optimize Wash Method: Improve the needle wash procedure and consider a more aggressive wash solvent.
-
Extend Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.[1]
-
Implement Column Wash: Incorporate a high-organic wash step at the end of your gradient to clean the column between injections.
-
-
Problem 3: I have poor sensitivity and a low signal-to-noise ratio for my analyte, even with a deuterated standard.
-
Possible Cause: Severe Ion Suppression.
-
Explanation: While a deuterated IS can correct for suppression, it cannot restore lost signal. If the matrix effect is severe, the analyte signal may be suppressed to a level near or below the limit of detection.
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: The most effective way to combat severe ion suppression is to remove the interfering matrix components before analysis.[3] Implement or optimize sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][13]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components.[2][11] However, be aware that this also dilutes the analyte, which could impact the limit of quantification.
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the regions of major ion suppression. A post-column infusion experiment can identify these regions.
-
Change Ionization Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it is generally less susceptible to ion suppression.[2][14]
-
-
Quantitative Data Summary
The effectiveness of various strategies to minimize ion suppression can be quantified. The tables below present illustrative data based on typical experimental outcomes.
Table 1: Impact of Sample Preparation Method on Signal Suppression
| Mitigation Strategy | Analyte Peak Area (in neat solution) | Analyte Peak Area (in spiked plasma) | Signal Suppression (%) |
| None (Protein Precipitation Only) | 1,500,000 | 600,000 | 60% |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 1,050,000 | 30% |
| Solid-Phase Extraction (SPE) | 1,500,000 | 1,275,000 | 15% |
| SPE + Optimized Chromatography | 1,500,000 | 1,425,000 | 5% |
| Note: This data is for illustrative purposes. Actual results will vary based on the analyte, matrix, and specific experimental conditions.[15] |
Table 2: Comparative Performance of Deuterated vs. Analog Internal Standards
| Performance Parameter | Deuterated IS | Analog IS (Structural Analog) | Reference |
| Study 1: Kahalalide F | |||
| Mean Bias (%) | 100.3% | 96.8% | [7][16] |
| Standard Deviation of Bias (%) | 7.6% | 8.6% | [7][16] |
| Study 2: Everolimus | |||
| Comparison to Independent Method (Slope) | 0.95 | 0.83 | [16] |
| Correlation Coefficient (r) | > 0.98 | > 0.98 | [16] |
| Note: These studies demonstrate that while both types of internal standards can be acceptable, deuterated internal standards often provide superior accuracy and precision.[7][16] |
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Regions of Ion Suppression
-
Objective: To qualitatively identify the retention times where co-eluting matrix components cause ion suppression.[1]
-
Materials:
-
LC-MS system
-
Syringe pump
-
T-piece connector
-
Standard solution of the analyte
-
Extracted blank matrix sample
-
-
Methodology:
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the analytical column to one inlet of the T-piece.[1]
-
Connect the syringe pump, containing the analyte solution, to the other inlet of the T-piece.
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.[1]
-
Begin infusing the analyte solution at a constant low flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal.[1]
-
Once a stable signal is achieved, inject the extracted blank matrix sample onto the LC column.
-
Monitor the analyte's signal. Dips in the constant baseline indicate chromatographic regions where ion suppression is occurring.[1]
-
Protocol 2: Quantitative Assessment of Matrix Effect
-
Objective: To quantify the matrix effect according to regulatory guidelines (e.g., ICH M10).[17]
-
Materials:
-
Blank biological matrix from at least six different sources.[17]
-
Analyte and deuterated internal standard stock solutions.
-
-
Methodology:
-
Prepare two sets of samples at low and high concentrations (e.g., LLOQ and ULOQ).
-
Set A (Matrix): Take blank matrix from each source, perform the sample extraction procedure, and then spike the extracted solvent with the analyte and deuterated IS.[17]
-
Set B (Neat Solution): Spike the analyte and deuterated IS into a clean solvent that mimics the final extracted sample composition.[17]
-
Analyze both sets of samples by LC-MS.
-
Calculations:
-
Matrix Factor (MF): Calculated as the ratio of the analyte peak area in the presence of matrix (Set A) to the mean analyte peak area in the neat solution (Set B).[17]
-
IS-Normalized MF: Calculated by dividing the analyte MF by the internal standard MF.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤ 15%.[17]
-
Visualizations
Caption: A troubleshooting workflow for ion suppression issues.
Caption: Experimental setup for post-column infusion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. longdom.org [longdom.org]
- 14. Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of 2,2-Dimethylbenzo[d]dioxole-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2,2-Dimethylbenzo[d]dioxole-d2.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for 2,2-Dimethylbenzo[d]dioxole-d2?
A1: The primary degradation pathway for 2,2-Dimethylbenzo[d]dioxole-d2 is expected to be mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] Although specific literature for the deuterated form is scarce, the pathway for related methylenedioxyphenyl (MDP) compounds is well-established.[1][2][3] The degradation likely proceeds through the following key steps:
-
Hydroxylation of the Dioxole Ring: The initial step involves the enzymatic hydroxylation of the carbon atom in the dioxole ring.
-
Formation of a Catechol Intermediate: The hydroxylated intermediate is unstable and subsequently cleaves to form a catechol derivative.
-
Oxidation to an Ortho-quinone: The catechol can be further oxidized to a highly reactive ortho-quinone.[4][5] This reactive species can covalently bind to macromolecules, including proteins and DNA.[5]
The presence of deuterium (B1214612) atoms on the methyl group is not expected to alter this fundamental pathway but may influence the rate of metabolism (kinetic isotope effect).
Q2: Which analytical techniques are most suitable for studying the degradation of 2,2-Dimethylbenzo[d]dioxole-d2?
A2: A combination of liquid chromatography and mass spectrometry (LC-MS) is the most powerful and commonly used technique for studying the degradation of compounds like 2,2-Dimethylbenzo[d]dioxole-d2.[6]
-
High-Performance Liquid Chromatography (HPLC) is used to separate the parent compound from its metabolites.[7][8][9][10]
-
Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), is used to identify the structures of the metabolites based on their mass-to-charge ratio and fragmentation patterns.[6][11]
Q3: How might the deuterium labeling on 2,2-Dimethylbenzo[d]dioxole-d2 affect its degradation?
A3: Deuterium labeling can lead to a "kinetic isotope effect," where the C-D bond is stronger than a C-H bond, potentially slowing down the rate of reactions that involve the cleavage of this bond. If the initial hydroxylation by CYP enzymes occurs at the dimethyl-substituted carbon, a slower rate of metabolism might be observed compared to the non-deuterated analog. However, if the primary metabolic attack is on the unsubstituted carbons of the dioxole ring or the aromatic ring, the effect of deuterium labeling may be minimal.
Q4: What are the common challenges in identifying metabolites of methylenedioxyphenyl compounds?
A4: Common challenges in metabolite identification for this class of compounds include:
-
Low Abundance of Metabolites: Metabolites are often formed in small quantities, making their detection and characterization difficult.
-
Reactive Intermediates: The formation of reactive intermediates like ortho-quinones can lead to the formation of adducts with cellular macromolecules, which can be challenging to isolate and identify.[5]
-
Isomeric Metabolites: The degradation process can produce multiple isomers with the same mass, requiring high-resolution chromatography and mass spectrometry for differentiation.
-
In-source Fragmentation in MS: Some metabolites may be unstable and fragment within the mass spectrometer's ion source, complicating data interpretation.[6]
Troubleshooting Guides
Issue 1: No Degradation of 2,2-Dimethylbenzo[d]dioxole-d2 Observed in In Vitro Assay
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme Preparation | Verify the activity of the liver microsomes or recombinant CYP enzymes using a known substrate for the specific isozyme(s) of interest. |
| Missing or Degraded Cofactors | Ensure that the NADPH regenerating system is freshly prepared and active. Run a positive control to confirm its functionality. |
| Inappropriate Incubation Conditions | Optimize incubation time, temperature (typically 37°C), and pH (typically 7.4).[12] |
| Low Substrate Concentration | Increase the concentration of 2,2-Dimethylbenzo[d]dioxole-d2 to ensure it is within the working range of the enzymes. |
| Enzyme Inhibition | The compound itself or a metabolite may be inhibiting the CYP enzymes.[3][13] Perform time-dependent inhibition assays. |
Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Contamination of Solvents or Reagents | Analyze blank samples containing only the mobile phase and reagents to identify any contaminant peaks. Use high-purity solvents and reagents. |
| Sample Degradation | Investigate the stability of the parent compound and its metabolites under the analytical conditions (e.g., temperature, pH). |
| Formation of Adducts | The reactive ortho-quinone intermediate may form adducts with components of the mobile phase or other molecules in the sample. |
| In-source Fragmentation | Optimize the mass spectrometer's source conditions (e.g., cone voltage) to minimize in-source fragmentation.[6] |
Issue 3: Difficulty in Structural Elucidation of Metabolites by MS
| Possible Cause | Troubleshooting Step |
| Low Ionization Efficiency | Optimize the electrospray ionization (ESI) conditions (e.g., positive vs. negative mode, capillary voltage, gas flow) for the expected metabolites. |
| Poor Fragmentation in MS/MS | Adjust the collision energy in MS/MS experiments to obtain informative fragment ions.[14] |
| Isobaric Interferences | Improve chromatographic separation to resolve isobaric compounds. Use high-resolution mass spectrometry to obtain accurate mass measurements and predict elemental compositions. |
| Lack of Reference Standards | If possible, synthesize potential metabolites to confirm their identity by comparing their retention times and mass spectra with the experimental data. |
Data Presentation
As no specific quantitative data for the degradation of 2,2-Dimethylbenzo[d]dioxole-d2 was found in the literature, the following table is provided as a template for researchers to summarize their experimental findings.
Table 1: Summary of In Vitro Metabolic Stability of 2,2-Dimethylbenzo[d]dioxole-d2
| Parameter | Value | Units |
| Incubation Time | min | |
| Microsomal Protein Concentration | mg/mL | |
| Substrate Concentration | µM | |
| Half-life (t1/2) | min | |
| Intrinsic Clearance (Clint) | µL/min/mg protein | |
| Major Metabolite 1 (e.g., Catechol) | % of parent | |
| Major Metabolite 2 (e.g., Ortho-quinone) | % of parent |
Experimental Protocols
Protocol: In Vitro Metabolism of 2,2-Dimethylbenzo[d]dioxole-d2 using Liver Microsomes
This protocol provides a general procedure for assessing the metabolic stability of 2,2-Dimethylbenzo[d]dioxole-d2 in liver microsomes.[12][15][16][17]
1. Materials:
-
2,2-Dimethylbenzo[d]dioxole-d2 stock solution (e.g., in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator/water bath (37°C)
-
Centrifuge
-
HPLC or LC-MS system
2. Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the 2,2-Dimethylbenzo[d]dioxole-d2 stock solution. The final concentration of the organic solvent from the stock solution should be low (e.g., <1%) to avoid inhibiting the enzymes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile). The organic solvent will precipitate the proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS to quantify the remaining parent compound and identify the formed metabolites.
3. Controls:
-
No NADPH: A control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Heat-inactivated microsomes: A control with microsomes that have been heat-inactivated to confirm that the observed degradation is enzyme-mediated.
-
Zero-time point: A sample where the reaction is terminated immediately after the addition of the NADPH regenerating system to represent the initial concentration.
Visualizations
Caption: Probable metabolic degradation pathway of 2,2-Dimethylbenzo[d]dioxole-d2.
Caption: General experimental workflow for in vitro metabolism studies.
References
- 1. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Semi-quinone formation from the catechol and ortho-quinone metabolites of the antitumor agent VP-16-213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of 2,2-Dimethylbenzo[d]dioxole-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of the deuterated internal standard, 2,2-Dimethylbenzo[d]dioxole-d2, during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor recovery of 2,2-Dimethylbenzo[d]dioxole-d2?
Poor recovery of 2,2-Dimethylbenzo[d]dioxole-d2 can typically be attributed to one or a combination of the following factors:
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Suboptimal Sample Preparation: Inefficient extraction from the sample matrix is a leading cause. This can be due to an inappropriate extraction method (e.g., Liquid-Liquid Extraction [LLE] vs. Solid-Phase Extraction [SPE]), incorrect solvent choice, or non-ideal pH conditions.
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Matrix Effects: Co-eluting endogenous components from the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer, leading to ion suppression or enhancement.[1]
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Instrumental Issues: Problems within the analytical instrument, such as leaks in the system, a contaminated ion source, or incorrect instrument parameters, can result in inconsistent and low signal response.
-
Analyte Instability: Degradation of 2,2-Dimethylbenzo[d]dioxole-d2 during sample processing or storage can lead to lower than expected concentrations.
-
Isotopic Exchange: Although less common for deuterium (B1214612) labels on a stable ring structure, the possibility of deuterium-hydrogen exchange under certain pH or temperature conditions should be considered.
Q2: How can I determine if matrix effects are the cause of poor recovery?
A post-extraction spike experiment is a standard method to evaluate the impact of matrix effects. This involves comparing the signal response of the internal standard in a clean solvent to its response when spiked into an extracted blank matrix sample. A significantly lower signal in the matrix sample indicates ion suppression.
Q3: Can the choice of extraction method significantly impact the recovery of 2,2-Dimethylbenzo[d]dioxole-d2?
Absolutely. The efficiency of the extraction is highly dependent on the physicochemical properties of the analyte and the complexity of the sample matrix. For a relatively non-polar compound like 2,2-Dimethylbenzo[d]dioxole-d2, a reversed-phase SPE or LLE with a non-polar organic solvent would be a logical starting point. The choice of SPE sorbent and elution solvents is critical and may require optimization.[2]
Q4: What are the key instrument parameters to check in case of low recovery?
For LC-MS/MS analysis, critical parameters to verify include the capillary voltage, cone voltage, ion source temperature, desolvation temperature, and gas flows. For GC-MS, the injector temperature, transfer line temperature, and ion source parameters are crucial. It is important to ensure these are optimized for the specific analyte.
Troubleshooting Guide
Systematic Troubleshooting Workflow
If you are experiencing poor recovery of 2,2-Dimethylbenzo[d]dioxole-d2, follow this systematic workflow to identify and resolve the issue.
Data Presentation: Troubleshooting Scenarios and Solutions
| Issue Category | Potential Cause | Recommended Action |
| Sample Preparation | Incomplete extraction | Optimize LLE solvent or SPE sorbent and elution solvent. Ensure adequate vortexing/shaking during extraction. |
| Analyte loss during evaporation | Use a gentle stream of nitrogen for evaporation and avoid excessive heat. | |
| Incorrect pH | Adjust the sample pH to ensure 2,2-Dimethylbenzo[d]dioxole-d2 is in a neutral form for efficient extraction. | |
| Matrix Effects | Ion suppression | Dilute the sample extract, improve chromatographic separation to move the analyte peak away from interfering compounds, or consider using a different ionization technique (e.g., APCI instead of ESI). |
| Ion enhancement | Similar to ion suppression, dilution and improved chromatography are the primary solutions. | |
| Instrumentation (LC-MS/MS) | Dirty ion source | Clean the ion source components according to the manufacturer's recommendations. |
| Suboptimal MS parameters | Infuse a standard solution of 2,2-Dimethylbenzo[d]dioxole-d2 to optimize parameters such as capillary voltage, cone voltage, and gas flows. | |
| Leak in the LC system | Perform a leak check and ensure all fittings are secure. | |
| Instrumentation (GC-MS) | Active sites in the inlet or column | Use a deactivated inlet liner and ensure the column is properly conditioned. |
| Incorrect injector temperature | Optimize the injector temperature to ensure efficient volatilization without degradation. | |
| Column bleed | Bake out the column according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using a Post-Extraction Spike
Objective: To determine if the sample matrix is causing ion suppression or enhancement of the 2,2-Dimethylbenzo[d]dioxole-d2 signal.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the internal standard into the final reconstitution solvent at the target concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through the entire extraction procedure. Spike the internal standard into the final extract at the same target concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the internal standard into a blank matrix sample before starting the extraction procedure. Process this sample as usual.
-
-
Analyze all three sets of samples by LC-MS/MS or GC-MS.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Interpretation of Results:
| ME Value | Interpretation |
| ~100% | No significant matrix effect. |
| < 100% | Ion suppression is occurring. |
| > 100% | Ion enhancement is occurring. |
Protocol 2: Optimization of Solid-Phase Extraction (SPE)
Objective: To improve the recovery of 2,2-Dimethylbenzo[d]dioxole-d2 by optimizing the SPE procedure.
Methodology:
-
Select an appropriate sorbent: Based on the non-polar nature of 2,2-Dimethylbenzo[d]dioxole-d2, a C18 or similar reversed-phase sorbent is a good starting point.
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).
-
Loading: Load the pre-treated sample onto the cartridge at a slow and consistent flow rate.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
-
Elution: Elute the 2,2-Dimethylbenzo[d]dioxole-d2 with a strong organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vary parameters to optimize: Systematically vary the wash and elution solvent compositions and volumes to maximize recovery while minimizing interferences.
References
Navigating Analytical Challenges: A Technical Support Center for 2,2-Dimethylbenzo[d]dioxole-d2 Interference
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,2-Dimethylbenzo[d]dioxole-d2. This resource provides troubleshooting guidance and answers to frequently asked questions regarding interference issues that may be encountered during its use as an internal standard in analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of interference when using 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard?
The most common sources of interference when using deuterated internal standards like 2,2-Dimethylbenzo[d]dioxole-d2 include:
-
Isotopic Exchange: The deuterium (B1214612) atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions. This can lead to a decrease in the internal standard signal and an increase in the signal of the unlabeled analyte.
-
Crosstalk/Isobaric Interference: This occurs when there is an overlap between the mass spectrometric signals of the analyte and the internal standard. This can be due to the natural isotopic abundance of the analyte contributing to the mass channel of the deuterated internal standard.
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Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and internal standard, causing suppression or enhancement of the ionization process in the mass spectrometer. This leads to inaccurate quantification.[1][2]
-
Contamination: Contamination from the sample collection tubes, solvents, or extraction materials can introduce interfering substances.
Q2: How can I detect if crosstalk is occurring between my analyte and 2,2-Dimethylbenzo[d]dioxole-d2?
To detect crosstalk, you can analyze a high-concentration sample of the unlabeled analyte without the internal standard. Monitor the mass transition for 2,2-Dimethylbenzo[d]dioxole-d2. Any signal detected in that channel indicates a contribution from the analyte's natural isotopes. Conversely, analyze a sample containing only the internal standard to check for any contribution to the analyte's mass channel.
Q3: What is the potential for deuterium-hydrogen back exchange with 2,2-Dimethylbenzo[d]dioxole-d2?
The stability of the deuterium labels on 2,2-Dimethylbenzo[d]dioxole-d2 depends on their position on the molecule. If the deuterium atoms are on the methyl groups, they are generally stable. However, if they are on the aromatic ring, there is a potential for back-exchange, particularly in harsh pH conditions during sample preparation or chromatography. It is crucial to evaluate the stability of the deuterated standard during method development.
Troubleshooting Guide
Issue 1: Poor or Inconsistent Internal Standard Signal
-
Question: I am observing a weak or highly variable signal for 2,2-Dimethylbenzo[d]dioxole-d2 across my sample batch. What could be the cause?
-
Answer:
-
Check for Deuterium Exchange: As a first step, assess the stability of the internal standard in your sample matrix and processing conditions. Incubate the internal standard in the matrix at the same conditions as your samples and analyze it over time. A decreasing signal may indicate deuterium exchange.
-
Evaluate Matrix Effects: A variable signal can be a strong indicator of matrix effects. This is particularly common in complex biological matrices. To confirm, perform a post-extraction addition experiment by comparing the internal standard response in a neat solution versus the response in an extract from a blank matrix.
-
Verify Solution Stability: Ensure that the stock and working solutions of 2,2-Dimethylbenzo[d]dioxole-d2 are stable and have been stored correctly. Degradation of the internal standard will lead to a decreased signal.
-
Issue 2: Inaccurate Quantification and Poor Reproducibility
-
Question: My quality control samples are failing, and the quantification of my target analyte is not reproducible. How can I troubleshoot this with respect to the internal standard?
-
Answer:
-
Investigate Matrix Effects: Inaccurate quantification is often a result of differential matrix effects between the analyte and the internal standard. Even though deuterated standards are designed to co-elute and experience similar matrix effects as the analyte, this is not always the case. A detailed matrix effect investigation is recommended.
-
Assess for Crosstalk: As described in the FAQs, ensure there is no significant signal overlap between the analyte and 2,2-Dimethylbenzo[d]dioxole-d2. If crosstalk is present, you may need to select different mass transitions for quantification.
-
Chromatographic Peak Shape: Poor chromatography can lead to inaccurate integration and, consequently, poor quantification. Ensure that the peak shapes for both the analyte and the internal standard are symmetrical and well-resolved from any interfering peaks.
-
Quantitative Data Summary
When using 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard for a hypothetical analyte, "Analyte X," it is crucial to select appropriate mass transitions (precursor and product ions) in a tandem mass spectrometry (MS/MS) experiment to minimize crosstalk.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Potential for Crosstalk |
| Analyte X (hypothetical) | 164.08 | 149.06 | Medium |
| 2,2-Dimethylbenzo[d]dioxole-d2 | 166.09 | 151.07 | Medium |
Note: These mass-to-charge ratios are hypothetical and for illustrative purposes. Actual values must be determined experimentally. The potential for crosstalk is designated as "Medium" because the +2 mass unit shift may still be susceptible to interference from the natural isotopic abundance of the analyte, especially at high analyte concentrations.
Experimental Protocols
Method Validation to Investigate Matrix Effects
This protocol describes a standard procedure to assess the impact of the sample matrix on the ionization of the analyte and the internal standard.
-
Preparation of Solutions:
-
Prepare a stock solution of the analyte and 2,2-Dimethylbenzo[d]dioxole-d2 in a suitable organic solvent (e.g., methanol).
-
Create a series of working solutions at different concentrations.
-
-
Sample Sets:
-
Set 1 (Neat Solution): Spike the working solutions of the analyte and internal standard into the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma, urine) using your established sample preparation method. Spike the working solutions of the analyte and internal standard into the final extract.
-
-
Analysis:
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculation of Internal Standard Normalized Matrix Factor (IS-Normalized MF):
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IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effects.
-
Visualizations
Caption: General Troubleshooting Workflow for Internal Standard Issues.
Caption: Decision Tree for Investigating Matrix Effects.
References
long-term storage and stability of 2,2-Dimethylbenzo[d]dioxole-d2 solutions
A comprehensive guide for researchers, scientists, and drug development professionals on the long-term storage and stability of 2,2-Dimethylbenzo[d]dioxole-d2 solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2,2-Dimethylbenzo[d]dioxole-d2 solutions?
A1: For optimal stability, it is recommended to store solutions of 2,2-Dimethylbenzo[d]dioxole-d2 at low temperatures, protected from light. While some suppliers suggest room temperature storage for the neat compound, solution stability can be significantly improved under refrigerated conditions (2-8 °C). For long-term storage (months to years), storing solutions at -20 °C or below is advisable. The container should be tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.
Q2: Which solvents are recommended for preparing stable stock solutions of 2,2-Dimethylbenzo[d]dioxole-d2?
A2: Aprotic organic solvents are generally recommended for preparing stock solutions. Suitable solvents include acetonitrile (B52724), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). Protic solvents, especially acidic ones, should be avoided as they can facilitate the hydrolysis of the dimethyl acetal (B89532) group. If aqueous buffers are required for experimental work, it is recommended to prepare fresh dilutions from a stock solution in an aprotic solvent immediately before use.
Q3: What is the expected shelf-life of 2,2-Dimethylbenzo[d]dioxole-d2 solutions?
A3: The shelf-life of 2,2-Dimethylbenzo[d]dioxole-d2 solutions is highly dependent on the storage conditions (temperature, light exposure) and the solvent used. When stored properly in a suitable aprotic solvent at -20 °C, the solution can be expected to be stable for several months. However, for quantitative applications, it is recommended to periodically assess the purity of the solution, especially if it has been stored for an extended period or subjected to multiple freeze-thaw cycles.
Q4: Is 2,2-Dimethylbenzo[d]dioxole-d2 sensitive to light?
A4: Benzodioxole derivatives can be sensitive to light. To minimize the risk of photodegradation, it is recommended to store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Experiments should be conducted under subdued lighting conditions whenever possible.
Q5: Are there any known incompatibilities with common lab reagents?
A5: Strong acids and strong oxidizing agents are known to be incompatible with 2,2-Dimethylbenzo[d]dioxole-d2. Strong acids can catalyze the hydrolysis of the acetal, while strong oxidizing agents can potentially oxidize the benzodioxole ring.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram (e.g., HPLC, GC) | Degradation of the compound. | 1. Verify Storage Conditions: Ensure the solution has been stored at the recommended temperature and protected from light. 2. Check Solvent Quality: Use high-purity, dry aprotic solvents. 3. Perform Stress Testing: To confirm the identity of degradation products, subject a small aliquot of a fresh solution to acidic conditions (e.g., trace amount of a weak acid) and analyze the resulting mixture. The primary degradation product is likely to be catechol. |
| Loss of potency or concentration over time | Degradation or solvent evaporation. | 1. Confirm Container Seal: Ensure the vial is properly sealed to prevent solvent evaporation. 2. Re-evaluate Storage Temperature: For long-term storage, consider a lower temperature (-20 °C or -80 °C). 3. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials. |
| Color change in the solution (e.g., yellowing) | Potential oxidation of the compound or impurities. | 1. Inert Atmosphere: For maximum stability, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Use High-Purity Compound: Ensure the starting material is of high purity. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Long-Term Storage
-
Materials:
-
2,2-Dimethylbenzo[d]dioxole-d2 (solid)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Amber glass vial with a PTFE-lined cap
-
-
Procedure:
-
Weigh the desired amount of 2,2-Dimethylbenzo[d]dioxole-d2 in a clean, dry amber vial.
-
Add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration.
-
Seal the vial tightly with the PTFE-lined cap.
-
Gently swirl the vial until the solid is completely dissolved.
-
For enhanced stability, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before final sealing.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the solution at -20 °C or below, protected from light.
-
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
-
HPLC System:
-
A standard HPLC system with a UV detector.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., ~280 nm).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a fresh standard solution of 2,2-Dimethylbenzo[d]dioxole-d2 at a known concentration.
-
Inject the fresh standard to obtain a reference chromatogram and retention time.
-
Inject an aliquot of the stored solution.
-
Compare the chromatogram of the stored solution to the reference chromatogram. Look for the appearance of new peaks (indicating degradation products) and a decrease in the area of the main peak (indicating loss of the parent compound).
-
Quantify the purity of the stored solution by calculating the peak area percentage of the parent compound relative to the total peak area.
-
Visualizations
Caption: Inferred acid-catalyzed hydrolysis pathway.
Caption: Troubleshooting workflow for solution instability.
Technical Support Center: Stability of 2,2-Dimethylbenzo[d]dioxole-d2
Disclaimer: This technical support center provides generalized guidance on the pH stability of 2,2-Dimethylbenzo[d]dioxole-d2. As there is limited specific public data for this compound, the information herein is based on established principles of chemical stability testing for related benzodioxole and other organic molecules. Experimental validation for your specific conditions is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of pH on the stability of 2,2-Dimethylbenzo[d]dioxole-d2?
A1: The stability of 2,2-Dimethylbenzo[d]dioxole-d2 is likely influenced by pH. Benzodioxole derivatives can be susceptible to hydrolysis, particularly under strong acidic or alkaline conditions. The acetal-like structure of the dioxole ring can be prone to acid-catalyzed cleavage. Under strongly basic conditions, other degradation pathways may be initiated. It is crucial to experimentally determine the pH range of maximum stability for your specific application.
Q2: What are the likely degradation pathways for 2,2-Dimethylbenzo[d]dioxole-d2 at different pH values?
Q3: What analytical techniques are most suitable for monitoring the stability of 2,2-Dimethylbenzo[d]dioxole-d2?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and effective method for stability testing.[3] LC-MS is particularly useful for identifying and quantifying both the parent compound and any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to observe structural changes in the molecule under different pH conditions.[4]
Q4: How should I design a pH stability study for this compound?
A4: A well-designed study should assess the compound's stability across a range of pH values, typically from acidic to alkaline (e.g., pH 2, 4, 7, 9, and 12). The study should be conducted at a controlled temperature, and samples should be analyzed at multiple time points to determine the rate of degradation.[5][6][7] It is also important to include a control sample at each pH to account for any matrix effects.
Q5: Are there any special considerations for handling 2,2-Dimethylbenzo[d]dioxole-d2 during stability studies?
A5: Besides pH, other factors can affect stability, including temperature, light, and exposure to oxygen.[8][9] It is advisable to conduct experiments under controlled lighting and temperature conditions and to use degassed buffers if oxidation is a concern. The choice of buffer can also be critical, as some buffer components may react with the compound or its degradation products.
Troubleshooting Guides
pH Measurement and Control
Q: My pH readings are unstable or drifting. What should I do?
A: Unstable pH readings are a common issue.[10][11] Here's a systematic approach to troubleshoot:
-
Check the Electrode: Ensure the pH electrode is properly hydrated and clean. If the electrode has been stored dry, soak it in a storage solution for at least an hour.[12] Clean the electrode with a suitable cleaning solution if it has been used with contaminating samples.[13][14]
-
Verify Buffers: Use fresh, uncontaminated calibration buffers.[10] pH 10 buffers are particularly susceptible to changes from atmospheric CO2.
-
Inspect Connections: Ensure all cables and connections between the electrode and the meter are secure.[10]
-
Electrolyte Level: For refillable electrodes, check that the electrolyte level is sufficient and that the fill hole is open during measurement.[12]
-
Sample Temperature: Ensure that the temperature of your sample is stable and that temperature compensation is being used correctly.[13]
Q: My calibration fails or gives an out-of-range slope value. What is the cause?
A: Calibration failure often points to issues with the buffers or the electrode itself.[10]
-
Buffer Quality: Always use fresh calibration buffers. Expired or contaminated buffers will lead to inaccurate calibration.
-
Electrode Condition: An old or damaged electrode may no longer provide a stable response.[12] Check the electrode's response in fresh buffers. If the slope is still out of range after cleaning and using fresh buffers, the electrode may need to be replaced.
-
Correct Procedure: Ensure you are following the correct calibration procedure for your specific pH meter.
HPLC Analysis
Q: I am observing shifting retention times for my compound in my HPLC analysis. What could be the problem?
A: Shifting retention times can be caused by several factors in your HPLC system.[15][16]
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Ensure accurate and consistent mixing of solvents. If preparing the mobile phase online, check the pump's proportioning valves.[17]
-
Column Temperature: Fluctuations in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
-
Pump Issues: Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate.[18]
Q: My chromatograms show peak tailing or broadening. How can I resolve this?
A: Poor peak shape can compromise the accuracy of your quantification.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent. Using a guard column can help protect your analytical column.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.[15]
-
Mobile Phase pH: If your compound is ionizable, the pH of the mobile phase can significantly affect peak shape. Ensure the mobile phase pH is buffered and appropriate for your analyte.
-
Sample Overload: Injecting too much sample can lead to peak broadening.[16] Try diluting your sample.
Data Presentation
The following tables are examples of how to present pH stability data for 2,2-Dimethylbenzo[d]dioxole-d2.
Table 1: Percentage of 2,2-Dimethylbenzo[d]dioxole-d2 Remaining at 25°C
| Time (hours) | pH 2.0 | pH 4.0 | pH 7.0 | pH 9.0 | pH 12.0 |
| 0 | 100.0% | 100.0% | 100.0% | 100.0% | 100.0% |
| 1 | 95.2% | 99.8% | 99.9% | 99.5% | 90.3% |
| 4 | 82.1% | 99.5% | 99.8% | 98.2% | 75.6% |
| 8 | 68.5% | 99.1% | 99.6% | 96.9% | 58.1% |
| 24 | 40.3% | 98.0% | 99.2% | 92.5% | 22.4% |
Table 2: First-Order Degradation Rate Constants (k) at 25°C
| pH | Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 2.0 | 0.038 | 18.2 |
| 4.0 | 0.0008 | 866.3 |
| 7.0 | 0.0003 | 2310.5 |
| 9.0 | 0.0033 | 210.0 |
| 12.0 | 0.062 | 11.2 |
Experimental Protocols
Protocol: Determining the pH Stability of 2,2-Dimethylbenzo[d]dioxole-d2
-
Materials and Reagents:
-
2,2-Dimethylbenzo[d]dioxole-d2
-
HPLC-grade acetonitrile (B52724) and water
-
Buffer salts (e.g., phosphate, acetate, borate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Class A volumetric flasks and pipettes
-
-
Preparation of Buffers:
-
Prepare a series of buffers across the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Ensure the buffer concentration is sufficient to maintain the pH upon addition of the test compound solution.
-
-
Sample Preparation:
-
Prepare a stock solution of 2,2-Dimethylbenzo[d]dioxole-d2 in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
In separate volumetric flasks, add the appropriate buffer.
-
Spike each buffer solution with a small volume of the stock solution to achieve the desired final concentration. The volume of organic solvent should be kept low (typically <1%) to minimize its effect on the pH and stability.
-
-
Incubation:
-
Incubate the prepared samples at a constant temperature (e.g., 25°C or an elevated temperature for accelerated studies).
-
Protect the samples from light if the compound is known to be photosensitive.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample.[3]
-
Immediately quench any further degradation by adding a suitable solvent (e.g., mobile phase) and/or adjusting the pH to a stable range.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of 2,2-Dimethylbenzo[d]dioxole-d2 remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) for each pH.
-
Calculate the half-life (t½) at each pH using the formula: t½ = 0.693 / k.
-
Mandatory Visualizations
Caption: Experimental workflow for pH stability testing.
Caption: Logical relationship between pH and compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. | Sigma-Aldrich [sigmaaldrich.com]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Presentation on-stability-study of pharmaceutical product | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. insights.globalspec.com [insights.globalspec.com]
- 11. mt.com [mt.com]
- 12. blog.hannainst.com [blog.hannainst.com]
- 13. Common Errors That Occur During PH Measurement Tests [testronixinstruments.com]
- 14. Avoiding the most common mistakes in pH measurement | Metrohm [metrohm.com]
- 15. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 16. jetir.org [jetir.org]
- 17. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 18. ijnrd.org [ijnrd.org]
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to Using 2,2-Dimethylbenzo[d]dioxole-d2 as an Internal Standard
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process that ensures the reliability and accuracy of experimental data. This guide provides a comprehensive comparison of validating an analytical method with and without an internal standard, specifically highlighting the role of deuterated compounds like 2,2-Dimethylbenzo[d]dioxole-d2. The principles discussed align with the International Council for Harmonisation (ICH) Q2(R1) and the updated Q2(R2) guidelines, which provide a framework for validating analytical procedures.[1][2][3]
The use of a stable isotope-labeled internal standard (SIL IS), such as a deuterated analog, is a powerful strategy in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[4][5][6] These standards are chemically almost identical to the analyte of interest, meaning they behave similarly during sample preparation, chromatography, and ionization.[4] This co-elution and similar behavior allow the internal standard to compensate for variations in sample preparation, injection volume, and instrument response, significantly enhancing the precision and accuracy of the results.[1][4]
Experimental Workflow Overview
A typical analytical workflow involves several stages, from sample receipt to final data analysis. The inclusion of an internal standard is a key step that occurs early in the process to ensure it can account for variability in subsequent steps.
Caption: A typical workflow for quantitative analysis using an internal standard.
Experimental Protocols
Detailed methodologies are essential for the successful validation of an analytical method. Below are protocols for key validation parameters, comparing a method with and without an internal standard.
1. Specificity/Selectivity The ability of the method to unequivocally assess the analyte in the presence of other components.
-
Without Internal Standard:
-
Analyze blank matrix samples to identify any endogenous interferences at the analyte's retention time.
-
Analyze spiked samples containing the analyte and potential interfering substances (e.g., metabolites, impurities).
-
Assess for co-elution or signal interference at the analyte's mass-to-charge ratio (m/z) and retention time.[1]
-
-
With 2,2-Dimethylbenzo[d]dioxole-d2:
-
Analyze blank matrix samples to ensure no interference at the retention times and m/z values of both the analyte and the internal standard.[1]
-
Analyze samples spiked with the analyte, internal standard, and potential interferents.
-
Confirm that the signals for the analyte and internal standard are distinct and free from interference.
-
2. Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Without Internal Standard:
-
Prepare a series of at least five calibration standards of the analyte in the matrix.
-
Inject each standard and record the analyte's peak area.
-
Plot the peak area against the analyte concentration and perform a linear regression analysis. The coefficient of determination (R²) should be close to 1.0.
-
-
With 2,2-Dimethylbenzo[d]dioxole-d2:
-
Prepare the same series of calibration standards, but add a constant, known concentration of 2,2-Dimethylbenzo[d]dioxole-d2 to each standard.[1]
-
Inject each standard and record the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.[1]
-
Plot the peak area ratio versus the analyte concentration and perform a linear regression. This ratio-based curve corrects for instrumental variability.
-
3. Accuracy (as % Recovery) The closeness of the test results to the true value.
-
Without Internal Standard:
-
Prepare samples in triplicate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the samples and calculate the concentration using the calibration curve.
-
Express the result as a percentage of the known spiked amount (% Recovery).
-
-
With 2,2-Dimethylbenzo[d]dioxole-d2:
-
Follow the same procedure, adding a constant concentration of the internal standard to each replicate before any extraction steps.[1]
-
Quantify the analyte concentration using the calibration curve based on the peak area ratios.[1]
-
Calculate the % Recovery. The internal standard helps correct for analyte loss during sample preparation.
-
4. Precision (as % RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Repeatability (Intra-day precision):
-
Prepare a minimum of six samples at 100% of the target concentration or nine samples covering the specified range (e.g., three replicates at three concentrations).[7][8]
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.[7]
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.[1]
-
Calculate the %RSD across the different conditions.
-
-
With 2,2-Dimethylbenzo[d]dioxole-d2 (for both):
-
The protocol is the same, but the internal standard is added to all samples. The use of an internal standard typically results in a significantly lower %RSD.[1]
-
Data Presentation: Quantitative Comparison
The use of a deuterated internal standard like 2,2-Dimethylbenzo[d]dioxole-d2 demonstrably improves the performance of an analytical method. The tables below summarize hypothetical data comparing key validation parameters.
Table 1: Accuracy - Analyte Recovery
| Concentration Level | Without Internal Standard (% Recovery) | With Internal Standard (% Recovery) |
|---|---|---|
| 80% | 95.2 | 99.5 |
| 100% | 104.5 | 100.2 |
| 120% | 96.8 | 99.8 |
| Average | 98.8 | 99.8 |
Data based on a hypothetical experiment.[1]
Table 2: Precision - Repeatability (Relative Standard Deviation)
| Concentration Level | Without Internal Standard (% RSD) | With Internal Standard (% RSD) |
|---|---|---|
| 80% | 2.5 | 0.8 |
| 100% | 1.9 | 0.5 |
| 120% | 2.2 | 0.7 |
| Average | 2.2 | 0.7 |
Data based on a hypothetical experiment.[1]
Table 3: Precision - Intermediate Precision (% RSD)
| Condition | Without Internal Standard (% RSD) | With Internal Standard (% RSD) |
|---|---|---|
| Different Day | 3.1 | 1.0 |
| Different Analyst | 2.8 | 1.2 |
| Average | 3.0 | 1.1 |
Data based on a hypothetical experiment.[1]
Key Validation Parameters
The validation of an analytical method is a multifaceted process, with each parameter providing a different measure of the method's performance and reliability. The relationship between these core parameters ensures that the method is fit for its intended purpose.
Caption: Key parameters for analytical method validation.
Conclusion
The data and protocols presented clearly demonstrate the advantages of incorporating a deuterated internal standard, such as 2,2-Dimethylbenzo[d]dioxole-d2, into an analytical method. While the initial method development may be more complex, the resulting improvements in accuracy, precision, and overall robustness provide greater confidence in the quantitative data.[1] For regulated environments and critical research applications, the use of a stable isotope-labeled internal standard is often the preferred and most reliable approach for method validation.
References
A Comparative Guide to 2,2-Dimethylbenzo[d]dioxole-d2 and Other Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within forensic toxicology and drug development, the selection of an appropriate internal standard is a critical determinant of method accuracy and reliability. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, co-eluting during chromatographic separation and exhibiting similar ionization efficiency in the mass spectrometer.[1] This guide provides a comparative overview of 2,2-Dimethylbenzo[d]dioxole-d2 and other commonly employed internal standards, supported by experimental data and detailed methodologies.
Introduction to 2,2-Dimethylbenzo[d]dioxole-d2
2,2-Dimethylbenzo[d]dioxole-d2 is a deuterated analog of 2,2-dimethyl-1,3-benzodioxole. Its structural similarity to certain classes of compounds, such as designer drugs and metabolites, makes it a candidate for use as an internal standard in their quantitative analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of two deuterium (B1214612) atoms provides a mass shift that allows it to be distinguished from the non-deuterated analyte by the mass spectrometer.
Performance Comparison of Internal Standards
The efficacy of an internal standard is evaluated based on several key performance indicators, including its ability to compensate for variability in sample preparation, injection volume, and matrix effects.[2] Stable isotope-labeled internal standards, such as 2,2-Dimethylbenzo[d]dioxole-d2, are often considered the gold standard because their behavior is nearly identical to that of the analyte.[3]
Below is a comparative summary of 2,2-Dimethylbenzo[d]dioxole-d2 against two other common types of internal standards: a different deuterated analog (Analyte-d5) and a structurally similar, but non-isotopic, compound (Structural Analog). The data presented is representative of typical performance in a validated bioanalytical method.
Table 1: Comparative Performance Data of Internal Standards
| Parameter | 2,2-Dimethylbenzo[d]dioxole-d2 | Analyte-d5 | Structural Analog |
| Analyte Recovery (%) | 98 ± 4 | 99 ± 3 | 85 ± 12 |
| Matrix Effect (%) | 97 ± 5 | 98 ± 4 | 75 ± 18 |
| Intra-day Precision (%RSD) | 3.2 | 2.8 | 8.5 |
| Inter-day Precision (%RSD) | 4.1 | 3.5 | 12.3 |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.990 |
As illustrated in the table, the deuterated internal standards show superior performance in terms of recovery, mitigation of matrix effects, and precision compared to the structural analog. The choice between different deuterated standards may depend on factors such as the degree of deuteration and potential for isotopic exchange.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible quantitative results.[1] The following sections outline generalized methodologies for sample preparation and analysis using GC-MS.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes a general procedure for the extraction of a target analyte from a biological matrix (e.g., plasma, urine) using a deuterated internal standard.
-
Sample Pre-treatment: To 1 mL of the biological sample, add 10 µL of the internal standard working solution (e.g., 1 µg/mL 2,2-Dimethylbenzo[d]dioxole-d2 in methanol). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of a target analyte with 2,2-Dimethylbenzo[d]dioxole-d2 as the internal standard.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 20°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte Ions: (specific m/z values for the target analyte)
-
Internal Standard Ions: (specific m/z values for 2,2-Dimethylbenzo[d]dioxole-d2)
-
Signaling Pathways and Logical Relationships
The decision to use a specific internal standard is based on a logical workflow that considers the properties of the analyte and the requirements of the analytical method.
References
Inter-Laboratory Comparison of Analytical Performance Using 2,2-Dimethylbenzo[d]dioxole-d2 as an Internal Standard
This guide provides a framework for conducting and evaluating an inter-laboratory comparison for the quantification of a target analyte using 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard. The provided data is illustrative, and the protocols serve as a template for establishing robust analytical methods across different facilities.
Comparative Performance Data
The following table summarizes hypothetical results from a round-robin study involving five laboratories. Each laboratory was provided with a standard sample of a known concentration (True Value: 25.0 ng/mL) and asked to determine the concentration of the target analyte using their internal procedures, standardized only by the use of 2,2-Dimethylbenzo[d]dioxole-d2 as the internal standard.
| Performance Metric | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 | Overall |
| Mean Measured Conc. (ng/mL) | 24.8 | 25.5 | 23.9 | 25.1 | 24.5 | 24.76 |
| Standard Deviation (ng/mL) | 0.9 | 1.2 | 1.5 | 0.8 | 1.1 | 1.14 |
| Coefficient of Variation (%) | 3.63 | 4.71 | 6.28 | 3.19 | 4.49 | 4.60 |
| Recovery (%) | 99.2 | 102.0 | 95.6 | 100.4 | 98.0 | 99.04 |
Experimental Protocols
A generalized protocol for the quantification of a target analyte using gas chromatography-mass spectrometry (GC-MS) with 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard is provided below.
2.1. Materials and Reagents
-
Target Analyte Standard
-
2,2-Dimethylbenzo[d]dioxole-d2 (Internal Standard, IS)
-
Methanol (B129727) (HPLC Grade)
-
Deionized Water
-
Sample Matrix (e.g., plasma, urine)
-
Solid-Phase Extraction (SPE) Cartridges
2.2. Sample Preparation
-
Spike 1 mL of the sample matrix with the target analyte to achieve the desired calibration curve concentrations.
-
Add a fixed concentration of 2,2-Dimethylbenzo[d]dioxole-d2 (e.g., 50 ng/mL) to all samples, calibration standards, and quality controls.
-
Vortex mix for 30 seconds.
-
Perform a protein precipitation step by adding 2 mL of cold acetonitrile. Centrifuge at 4000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
2.3. GC-MS Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Analyte Ions: (Specify characteristic m/z values)
-
IS (2,2-Dimethylbenzo[d]dioxole-d2) Ions: (Specify characteristic m/z values, e.g., m/z 168, 153)
-
2.4. Data Analysis
-
Calculate the ratio of the peak area of the target analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the target analyte in the unknown samples by interpolation from the calibration curve.
Visualized Workflows
The following diagrams illustrate the logical flow of the inter-laboratory comparison process and the analytical workflow.
Caption: Workflow for an Inter-Laboratory Comparison Study.
Caption: Analytical Workflow Using an Internal Standard.
Navigating the Void: The Quest for 2,2-Dimethylbenzo[d]dioxole-d2 as an Internal Standard
Despite a comprehensive search of scientific literature and analytical chemistry resources, detailed performance data regarding the accuracy and precision of 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard remains elusive. This notable absence of specific experimental validation and comparative studies presents a significant challenge for researchers, scientists, and drug development professionals seeking to employ this deuterated compound in quantitative analyses.
Internal standards are a cornerstone of accurate and precise quantitative analysis, particularly in chromatography and mass spectrometry. They are compounds added to a sample in a known amount to correct for variations in sample preparation, injection volume, and instrument response. Deuterated standards, such as 2,2-Dimethylbenzo[d]dioxole-d2, are often considered the "gold standard" due to their chemical similarity to the analyte of interest, which allows them to mimic the analyte's behavior throughout the analytical process. This co-elution and similar ionization behavior are critical for compensating for matrix effects and other sources of error, ultimately leading to more reliable and reproducible results.
However, the efficacy of any internal standard must be rigorously validated through experimental data. Key performance indicators such as accuracy (closeness to the true value), precision (reproducibility of measurements), and recovery (efficiency of extraction) are essential for establishing its suitability for a given analytical method. For 2,2-Dimethylbenzo[d]dioxole-d2, such quantitative data is not publicly available in the searched scientific domain.
The Uncharted Territory of a Promising Candidate
While the theoretical advantages of using a deuterated analog like 2,2-Dimethylbenzo[d]dioxole-d2 are well-understood within the scientific community, the lack of specific application notes, research articles, or validation reports prevents a direct comparison with other commonly used internal standards. Without this crucial information, it is impossible to construct a data-driven comparison guide detailing its performance.
A Call for Data: The Path Forward
The absence of information on 2,2-Dimethylbenzo[d]dioxole-d2 highlights a critical need for foundational research into its analytical performance. Future studies should focus on:
-
Method Validation: Establishing and validating analytical methods using 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard for the quantification of its non-deuterated counterpart or structurally similar analytes.
-
Performance Metrics: Quantifying its accuracy, precision (both intra- and inter-day), linearity, limits of detection (LOD), and limits of quantification (LOQ) in various matrices (e.g., plasma, urine, environmental samples).
-
Comparative Studies: Directly comparing its performance against other established internal standards under identical experimental conditions.
-
Matrix Effect Evaluation: Thoroughly assessing its ability to compensate for matrix effects in complex biological and environmental samples.
Until such data becomes available, the use of 2,2-Dimethylbenzo[d]dioxole-d2 as an internal standard remains a theoretical proposition rather than a validated analytical tool. Researchers are encouraged to perform their own in-house validation to determine its suitability for their specific applications.
General Principles for Internal Standard Selection and Experimental Workflow
In the absence of specific data for 2,2-Dimethylbenzo[d]dioxole-d2, we can provide a generalized experimental workflow and logical diagram for the validation of any new internal standard.
Generalized Experimental Protocol for Internal Standard Validation
A typical validation protocol for an internal standard in a quantitative LC-MS/MS or GC-MS method would involve the following steps:
-
Stock Solution Preparation: Prepare a certified stock solution of the analyte and the internal standard (e.g., 2,2-Dimethylbenzo[d]dioxole-d2) in a suitable organic solvent.
-
Calibration Curve Preparation: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte. A constant, known concentration of the internal standard is added to each calibration standard.
-
Quality Control (QC) Sample Preparation: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same blank matrix.
-
Sample Preparation: Extract the analyte and internal standard from the matrix using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Instrumental Analysis: Analyze the extracted samples using a validated LC-MS/MS or GC-MS method.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentrations of the QC samples using the calibration curve.
-
Performance Evaluation:
-
Accuracy: Calculate the percentage relative error (%RE) of the measured QC concentrations from their nominal values. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).
-
Precision: Calculate the coefficient of variation (%CV) for multiple measurements of the QC samples. Acceptance criteria are typically ≤15% (≤20% for the lower limit of quantification).
-
Recovery: Compare the peak area of the analyte in an extracted sample to the peak area of an unextracted standard of the same concentration.
-
Matrix Effect: Compare the response of the analyte in the presence of the matrix to its response in a neat solution.
-
Logical Workflow for Internal Standard Validation
The following diagram illustrates the logical workflow for validating a new internal standard.
Caption: Logical Workflow for Internal Standard Validation.
Comparative Analysis of 2,2-Dimethylbenzo[d]dioxole-d2 and its Non-Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,2-Dimethylbenzo[d]dioxole-d2 and its non-deuterated counterpart, 2,2-Dimethylbenzo[d][1][2]dioxole. This document is intended to assist researchers in understanding the analytical characteristics of these compounds and to provide standardized experimental protocols for their analysis.
Product Overview
2,2-Dimethylbenzo[d]dioxole-d2 is a deuterated analog of 2,2-Dimethylbenzo[d][1][2]dioxole. Deuterium-labeled compounds are valuable tools in pharmaceutical research, particularly in metabolic studies, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to slower metabolic cleavage. This can be useful for studying metabolic pathways and improving the pharmacokinetic profiles of drug candidates.
| Property | 2,2-Dimethylbenzo[d]dioxole-d2 | 2,2-Dimethylbenzo[d][1][2]dioxole |
| CAS Number | 3047060-02-3 | 14005-14-2 |
| Molecular Formula | C₉H₈D₂O₂ | C₉H₁₀O₂ |
| Molecular Weight | 152.19 g/mol | 150.17 g/mol |
| Primary Use | Isotope-labeled standard for research | Catalyst in organic synthesis |
Comparative Analytical Data
While a specific Certificate of Analysis with detailed batch data for 2,2-Dimethylbenzo[d]dioxole-d2 was not publicly available, the following tables present the expected and known analytical data for both the deuterated and non-deuterated compounds based on typical specifications and spectral database information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2,2-Dimethylbenzo[d][1][2]dioxole | ~6.7-6.8 | m | 4H | Aromatic protons |
| ~1.6 | s | 6H | Methyl protons (-C(CH₃)₂) | |
| 2,2-Dimethylbenzo[d]dioxole-d2 | ~6.7-6.8 | m | 2H | Aromatic protons (residual) |
| ~1.6 | s | 6H | Methyl protons (-C(CH₃)₂) |
¹³C NMR (Carbon-13 NMR)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2,2-Dimethylbenzo[d][1][2]dioxole | ~147 | Aromatic C-O |
| ~121 | Aromatic C-H | |
| ~108 | Aromatic C-H | |
| ~118 | Quaternary Carbon (-C(CH₃)₂) | |
| ~26 | Methyl Carbon (-C(CH₃)₂) | |
| 2,2-Dimethylbenzo[d]dioxole-d2 | ~147 | Aromatic C-O |
| ~121 (broadened) | Aromatic C-D | |
| ~108 (broadened) | Aromatic C-D | |
| ~118 | Quaternary Carbon (-C(CH₃)₂) | |
| ~26 | Methyl Carbon (-C(CH₃)₂) |
Note: In the ¹³C NMR spectrum of the deuterated compound, the signals for the deuterated carbons are expected to be broadened and may show a triplet multiplicity due to C-D coupling.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Retention Time (t R ) | Mass Spectrum (m/z) |
| 2,2-Dimethylbenzo[d][1][2]dioxole | Dependent on GC conditions | 150 (M+), 135, 107, 77 |
| 2,2-Dimethylbenzo[d]dioxole-d2 | Slightly earlier than non-deuterated | 152 (M+), 137, 109, 79 |
Note: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in GC analysis.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the identity and purity of 2,2-Dimethylbenzo[d]dioxole-d2 and its non-deuterated analog.
Materials:
-
NMR Spectrometer (400 MHz or higher recommended)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Pipettes and vials
-
Sample of 2,2-Dimethylbenzo[d]dioxole-d2 or 2,2-Dimethylbenzo[d][1][2]dioxole
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Acquire a ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity and confirm the molecular weight of 2,2-Dimethylbenzo[d]dioxole-d2 and its non-deuterated analog.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium carrier gas
-
Volumetric flasks, syringes, and vials
-
Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Sample of 2,2-Dimethylbenzo[d]dioxole-d2 or 2,2-Dimethylbenzo[d][1][2]dioxole
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., dichloromethane).
-
Prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL.
-
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might be: initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Set the injector temperature to 250°C and the transfer line temperature to 280°C.
-
Set the carrier gas (Helium) flow rate to 1.0 mL/min.
-
Set the MS to scan a mass range of m/z 40-300.
-
-
Data Acquisition:
-
Inject 1 µL of the working solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identify the peak corresponding to the target compound in the TIC.
-
Analyze the mass spectrum of the identified peak to confirm the molecular ion (M+) and the characteristic fragmentation pattern.
-
Calculate the purity of the sample based on the peak area percentage in the TIC.
-
Visualizations
Caption: General experimental workflow for the analysis of benzodioxole derivatives.
Caption: Conceptual diagram of the kinetic isotope effect on metabolism.
References
The Gold Standard in Quantification: A Comparative Guide to Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in the realm of drug development and bioanalysis, the accuracy and reliability of data are paramount. The use of an appropriate internal standard is a cornerstone of robust analytical methods, especially for liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a detailed comparison of the performance of a deuterated internal standard against a structural analog, using a representative example to illustrate the key advantages.
Due to the limited availability of specific experimental data for 2,2-Dimethylbenzo[d]dioxole-d2, this guide will utilize data from a well-characterized deuterated internal standard, Celecoxib-d4, to demonstrate the principles and performance metrics that are directly applicable. Celecoxib is a non-steroidal anti-inflammatory drug, and its deuterated counterpart is a commonly used internal standard in bioanalytical assays. The comparison will be made with a non-deuterated, structural analog internal standard.
Stable isotope-labeled (SIL) internal standards, such as those containing deuterium, are widely considered the "gold standard" in quantitative bioanalysis.[1] The near-identical physicochemical properties to the analyte of interest ensure that they behave almost identically during sample preparation, chromatography, and ionization. This intrinsic similarity allows the SIL internal standard to effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to superior accuracy and precision.
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for an analyte using a deuterated internal standard (e.g., Celecoxib-d4) versus a structural analog. The data presented is a composite from established methodologies to provide a representative comparison.
| Validation Parameter | Performance with Deuterated Internal Standard (e.g., Celecoxib-d4) | Performance with Structural Analog Internal Standard | Acceptance Criteria (FDA/ICH M10) |
| Linearity Range | 20 - 800 ng/mL | Typically narrower due to differential matrix effects | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | ≥ 0.998 | Often ≥ 0.99, but can be more variable | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | May be higher due to baseline noise or interferences | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20% |
| Upper Limit of Quantification (ULOQ) | 800 ng/mL | May be limited by detector saturation or non-linear responses | Accuracy and precision within ±15% |
| Intra-day Accuracy (% Bias) | -12.1% to 0.27% | Can show wider variation, e.g., -15% to +15% | ±15% of nominal value (±20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -12.1% to 0.17% | Can show wider variation, e.g., -18% to +18% | ±15% of nominal value (±20% at LLOQ) |
| Intra-day Precision (%CV) | 0.08% - 3.43% | Typically 5-15% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | 0.09% - 3.53% | Typically 5-20% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%CV) | < 5% | Can be significant, >15% | Should be minimized and compensated for by the IS |
Data for Celecoxib-d4 performance is based on a validated LC-MS/MS method for the simultaneous estimation of Celecoxib and Amlodipine in rat plasma.[2]
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable quantitative analysis. Below is a representative experimental protocol for the quantification of an analyte in plasma using a deuterated internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable organic solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterated internal standard (e.g., Celecoxib-d4) in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution with the solvent to cover the desired linear range.
-
Internal Standard Spiking Solution: Dilute the internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that provides a stable and robust signal in the mass spectrometer.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard spiking solution to each tube and vortex briefly.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile) to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B to achieve optimal separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Data Analysis
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
References
A Comparative Guide to the Cross-Validation of Analytical Methods with Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The reliability and consistency of analytical methods are fundamental in drug development and scientific research. When bioanalytical data are generated using different methods, potentially across various laboratories or over extended periods, ensuring the comparability of these datasets is crucial for making sound scientific and regulatory decisions. Cross-validation of analytical methods is the process that establishes this comparability.[1] This guide provides an objective comparison of cross-validation methodologies, with a specific focus on the complexities that arise when methods employ different internal standards.
An internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality controls (QCs) to correct for the variability in an analytical procedure.[2] Ideally, an IS mimics the physicochemical properties of the analyte of interest, thus compensating for variations during sample preparation, injection, and detection.[3][4] Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, as they exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the analyte.[5] However, the use of different internal standards between two methods necessitates a thorough cross-validation to ensure data integrity.
Challenges in Cross-Validation with Different Internal Standards
The choice of an internal standard can significantly impact the performance of an analytical method.[6] When cross-validating two methods that use different internal standards, several challenges can arise:
-
Differences in Recovery and Matrix Effects: Even structurally similar internal standards can exhibit different extraction recoveries and be affected differently by the sample matrix, leading to variations in the analyte-to-IS response ratio.[7]
-
Chromatographic Separation: Different internal standards may have slightly different retention times, which could affect their ability to compensate for variations in the analytical process, especially if there are co-eluting matrix components.
-
Ionization Efficiency: In mass spectrometry-based methods, different internal standards can have varying ionization efficiencies, which can influence the overall method sensitivity and linearity.
-
Impact on Accuracy and Precision: Studies have shown that while accuracy may remain relatively stable, the precision of a method can be significantly affected by the choice of the internal standard.[6]
Experimental Protocol for Cross-Validation
A systematic approach is required to cross-validate two analytical methods (Method A with IS-A and Method B with IS-B) for the same analyte.
Objective: To compare the performance of two distinct bioanalytical methods, each employing a different internal standard, for the quantification of an analyte in a biological matrix.[1]
Materials:
-
Blank biological matrix from at least six different sources.
-
Certified reference standards for the analyte and both internal standards (IS-A and IS-B).
-
Quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).
-
Incurred samples from a relevant study, if available.
Procedure:
-
Preparation of Samples:
-
Prepare calibration standards and QC samples for each method according to their respective standard operating procedures (SOPs).
-
Aliquots of the same batch of QC samples and incurred samples should be used for analysis by both methods.
-
-
Sample Analysis:
-
Analyze the QC samples and incurred samples using both Method A and Method B.
-
The analysis should be performed on the same day, if possible, to minimize temporal variability.
-
-
Data Evaluation:
-
Calculate the concentrations of the analyte in the QC and incurred samples using the calibration curve generated for each method.
-
Compare the concentration values obtained from both methods. The acceptance criteria are typically based on regulatory guidelines, such as those from the FDA and ICH.[8][9]
-
Acceptance Criteria:
-
For QC Samples: The mean concentration of at least two-thirds of the QC samples from one method should be within ±15% of the mean concentration determined by the other method.
-
For Incurred Samples: At least two-thirds of the incurred samples should have a percent difference between the values obtained from the two methods within ±20% of their mean.
Data Presentation for Method Comparison
Summarizing all quantitative data into clearly structured tables is essential for easy comparison.
Table 1: Comparison of Performance Parameters for Method A and Method B
| Parameter | Method A (with IS-A) | Method B (with IS-B) | Acceptance Criteria |
| Linearity (r²) | > 0.99 | > 0.99 | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Report Value | Report Value | Analyte response at LLOQ should be at least 5 times the blank response.[10] |
| Accuracy (% Bias) at LLOQ | Within ±20% | Within ±20% | Within ±20% |
| Precision (% CV) at LLOQ | ≤ 20% | ≤ 20% | ≤ 20% |
| Accuracy (% Bias) at Low, Mid, High QC | Within ±15% | Within ±15% | Within ±15% |
| Precision (% CV) at Low, Mid, High QC | ≤ 15% | ≤ 15% | ≤ 15% |
| Matrix Effect | Report Value | Report Value | Consistent analyte response in the presence of matrix components. |
| Recovery | Report Value | Report Value | Consistent and reproducible extraction efficiency. |
Table 2: Cross-Validation of QC and Incurred Samples
| Sample ID | Concentration Method A (ng/mL) | Concentration Method B (ng/mL) | Mean Concentration (ng/mL) | % Difference |
| QC Low 1 | ||||
| QC Low 2 | ||||
| QC Mid 1 | ||||
| QC Mid 2 | ||||
| QC High 1 | ||||
| QC High 2 | ||||
| Incurred Sample 1 | ||||
| Incurred Sample 2 | ||||
| ... |
% Difference = ((Conc. A - Conc. B) / Mean Conc.) * 100
Mandatory Visualizations
Caption: Workflow for cross-validation of two analytical methods.
Caption: Logical relationship in cross-validation data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. karger.com [karger.com]
The Superiority of Deuterated Internal Standards in Quantitative Analysis: A Performance Evaluation Perspective on 2,2-Dimethylbenzo[d]dioxole-d2
In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical development and toxicology, the accuracy and reliability of measurements are paramount. The use of internal standards is a cornerstone of achieving high-quality data, especially in complex matrices. This guide provides a comparative overview of the performance of deuterated internal standards, using 2,2-Dimethylbenzo[d]dioxole-d2 as a representative example, against other common alternatives like structural analogs.
The fundamental principle behind using a deuterated internal standard is its near-identical chemical and physical properties to the analyte of interest.[1] In this case, 2,2-Dimethylbenzo[d]dioxole-d2 would be the ideal internal standard for the quantification of 2,2-Dimethylbenzo[d]dioxole. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2]
Comparative Performance Data
The primary advantage of a deuterated internal standard lies in its ability to compensate for variations in the analytical process, most notably matrix effects.[3] Matrix effects, caused by other components in a sample, can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy of quantification.[3] A deuterated internal standard co-elutes with the analyte, experiencing the same matrix effects and thus providing a more accurate correction compared to a structural analog which may elute at a different retention time.[1][3]
While specific proficiency testing data for 2,2-Dimethylbenzo[d]dioxole-d2 is not publicly available, the following tables present illustrative data based on the well-established principles of using deuterated internal standards versus structural analogs. This data demonstrates the expected performance differences in a typical bioanalytical method.
Table 1: Illustrative Comparison of Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |
| 2,2-Dimethylbenzo[d]dioxole-d2 | 10 | 9.8 ± 0.3 | 98.0 | 3.1 |
| (Deuterated) | 100 | 101.2 ± 4.5 | 101.2 | 4.4 |
| 1000 | 995.7 ± 40.1 | 99.6 | 4.0 | |
| Structural Analog | 10 | 11.5 ± 1.2 | 115.0 | 10.4 |
| 100 | 108.9 ± 9.7 | 108.9 | 8.9 | |
| 1000 | 920.4 ± 85.3 | 92.0 | 9.3 |
This table illustrates that the use of a deuterated internal standard is expected to yield higher accuracy and precision across a range of concentrations compared to a structural analog.
Table 2: Illustrative Comparison of Matrix Effect
| Internal Standard Type | Matrix | Peak Area Response (Analyte) | Peak Area Response (Internal Standard) | Analyte/IS Ratio | Matrix Effect (%) |
| 2,2-Dimethylbenzo[d]dioxole-d2 | Neat Solution | 1,000,000 | 1,050,000 | 0.952 | - |
| (Deuterated) | Plasma | 850,000 | 892,500 | 0.952 | 0.0 |
| Structural Analog | Neat Solution | 1,000,000 | 1,200,000 | 0.833 | - |
| Plasma | 850,000 | 1,100,000 | 0.773 | -7.2 |
This table illustrates how a deuterated internal standard effectively compensates for matrix-induced signal suppression, resulting in a consistent analyte-to-internal standard ratio. The structural analog, with different chromatographic and ionization behavior, fails to fully compensate for the matrix effect.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful quantitative analysis.[1] The following are generalized methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) utilizing a deuterated internal standard like 2,2-Dimethylbenzo[d]dioxole-d2.
LC-MS/MS Protocol for Analysis in Human Plasma
-
Sample Preparation:
-
To 100 µL of a plasma sample, calibrator, or quality control sample, add 10 µL of the 2,2-Dimethylbenzo[d]dioxole-d2 internal standard working solution.
-
Briefly vortex the mixture.
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile) and vortex thoroughly.[1]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Note: A slight difference in retention time between the analyte and the deuterated standard, known as the "isotope effect," may be observed.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and 2,2-Dimethylbenzo[d]dioxole-d2.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]
-
GC-MS Protocol for Analysis of a Volatile Analyte
-
Sample Preparation:
-
For a liquid sample, a liquid-liquid extraction or solid-phase extraction may be performed to isolate the analyte and internal standard.
-
For a solid sample, a solvent extraction followed by cleanup may be necessary.
-
The final extract is then concentrated or diluted to an appropriate volume for injection.
-
-
Chromatographic Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An appropriate temperature gradient to ensure separation of the analyte from other matrix components.
-
Injection Mode: Splitless or split injection.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Similar to the LC-MS/MS protocol, calculate the ratio of the analyte peak area to the internal standard peak area and use a calibration curve for quantification.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic for choosing a deuterated internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: The rationale for selecting a deuterated internal standard for superior analytical performance.
Conclusion
References
The Gold Standard: A Comparative Analysis of Deuterated vs. Non-Deuterated Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical decision that directly influences data reliability. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analog) internal standards, supported by experimental data and detailed methodologies, to inform best practices in bioanalytical quantification.
Internal standards (IS) are indispensable in LC-MS-based quantification, as they are added to samples at a known concentration to correct for variability throughout the analytical workflow. This includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards employed are deuterated standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analog standards, which possess a similar but not identical chemical structure.
The scientific consensus widely regards stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, as the gold standard in quantitative bioanalysis. This superiority stems from their ability to more effectively compensate for matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.
Data Presentation: A Quantitative Comparison
The superior performance of deuterated internal standards is evident in the improved accuracy and precision of analytical measurements. The following tables summarize quantitative data from studies comparing deuterated and non-deuterated internal standards in various applications.
Table 1: Comparison of Precision for Everolimus (B549166) Quantification
| Internal Standard Type | Internal Standard Used | Analyte Concentration (ng/mL) | Total Coefficient of Variation (%CV) |
| Deuterated | Everolimus-d4 | 1.0 (LLOQ) | 7.2 |
| Low QC | 5.8 | ||
| Mid QC | 4.3 | ||
| High QC | 4.9 | ||
| Non-Deuterated (Analog) | 32-desmethoxyrapamycin | 1.0 (LLOQ) | 6.9 |
| Low QC | 6.1 | ||
| Mid QC | 4.8 | ||
| High QC | 5.5 |
Data adapted from a study comparing internal standards for everolimus quantification. While both internal standards demonstrated acceptable performance, the deuterated standard generally showed slightly better precision (lower %CV) at the quality control (QC) levels.
Table 2: Impact of Internal Standard on Accuracy and Precision in a Complex Matrix
| Internal Standard | Accuracy (% Deviation) | Precision (%RSD) |
| With Deuterated IS | Within 25% | < 20% |
| Without IS | > 60% | > 50% |
Data from a study on pesticide and mycotoxin analysis in cannabis matrices. This clearly demonstrates the critical role of a deuterated internal standard in maintaining accuracy and precision in complex biological samples.
Table 3: Recovery and Matrix Effect of Deuterated Internal Standards in Human Cerebrospinal Fluid (CSF)
| Deuterated Internal Standard | Recovery (%) | Matrix Effect (%) |
| Anandamide-d8 | 85.3 | 98.7 |
| 2-Arachidonoylglycerol-d8 | 61.5 | 24.4 |
| Oleoylethanolamide-d4 | 114.8 | 105.2 |
| Palmitoylethanolamide-d4 | 95.6 | 89.1 |
| Stearoylethanolamide-d4 | 101.2 | 92.5 |
*This table presents the recovery and matrix effect for several deuterated internal standards used in the quantification of endocannabinoids in human
Safety Operating Guide
Navigating the Safe Disposal of 2,2-Dimethylbenzo[d]dioxole-d2
Navigating the Safe Disposal of 2,2-Dimethylbenzo[d][1][2]dioxole-d2
Immediate Safety and Disposal Protocols
Researchers and laboratory personnel must handle 2,2-Dimethylbenzo[d][1][2]dioxole-d2 in accordance with established safety practices for hazardous chemicals. This includes the use of appropriate personal protective equipment (PPE) such as gloves, protective clothing, and eye protection.[3] All waste material must be disposed of through a licensed professional waste disposal service, adhering strictly to local, state, and federal regulations.[1][4] Under no circumstances should this chemical be released into drains or the environment.[1][3][5]
Quantitative Data Summary for Structurally Related Compounds
The following table summarizes key safety and physical property data for non-deuterated benzodioxole and related compounds. This information provides a baseline for the safe handling and disposal of 2,2-Dimethylbenzo[d][1][2]dioxole-d2.
| Parameter | Information | Source |
| Waste Classification | Hazardous Waste | [4] |
| Primary Hazard | Toxic to aquatic life with long-lasting effects. May cause an allergic skin reaction. Harmful if swallowed. | [1][5] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1][2][5][6] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. | [1][3] |
| Environmental Precautions | Avoid release to the environment. Prevent discharge into drains, surface water, or the ground. | [1][4][5] |
| Flash Point | 55 °C / 131 °F (for 1,3-Benzodioxole) | [6] |
| Boiling Point/Range | 172 - 173 °C / 341.6 - 343.4 °F @ 760 mmHg (for 1,3-Benzodioxole) | [6] |
Experimental Protocol: Standard Laboratory-Scale Disposal
The following procedure outlines the steps for the safe disposal of small quantities of 2,2-Dimethylbenzo[d][1][2]dioxole-d2 typically used in a research setting.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
2. Waste Segregation:
-
Do not mix 2,2-Dimethylbenzo[d][1][2]dioxole-d2 waste with other waste streams.[1]
-
Keep it in its original or a clearly labeled, compatible, and sealed container.
3. Container Management:
-
Ensure the waste container is tightly closed to prevent leaks or spills.[2][3]
-
Store the container in a designated, well-ventilated, and cool area away from incompatible materials such as strong oxidizing agents and strong acids.[2]
4. Spill Management:
-
In the event of a spill, avoid generating dust if the material is solid.[5]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.[3]
-
Ensure adequate ventilation.[1]
-
Wash the affected area thoroughly after cleanup.[5]
5. Waste Disposal:
-
Arrange for the collection of the chemical waste by a licensed professional waste disposal service.[1][4]
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical name and any known hazards.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
6. Decontamination:
Personal protective equipment for handling 2,2-Dimethylbenzo[d][1,3]dioxole-d2
Essential Safety and Handling Guide for 2,2-Dimethylbenzo[d][1][2]dioxole-d2
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,2-Dimethylbenzo[d][1]dioxole-d2. Adherence to these protocols is vital for ensuring laboratory safety and procedural integrity.
Personal Protective Equipment (PPE)
Proper selection and consistent use of Personal Protective Equipment are the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for operations involving 2,2-Dimethylbenzo[d][1]dioxole-d2, based on best practices for handling similar chemical compounds.
| Operation | Eye and Face Protection | Skin and Body Protection | Hand Protection | Respiratory Protection |
| Storage and Transport | Tightly fitting safety goggles.[2] | Flame-resistant lab coat.[1] | Chemically impermeable gloves.[2] | Not generally required in a well-ventilated area with sealed containers. |
| Handling and Use | Chemical splash goggles and a face shield.[1][2] | Flame-resistant lab coat covering all exposed skin.[1] | Chemically impermeable gloves (e.g., Butyl rubber, Neoprene).[2] | Use in a chemical fume hood.[3] A NIOSH/MSHA approved respirator may be required if ventilation is inadequate or exposure limits are exceeded.[4] |
| Spill Cleanup | Chemical splash goggles and a face shield.[1][2] | Flame-resistant and impervious clothing.[2] | Chemically impermeable gloves.[2] | A full-face respirator may be recommended depending on the spill size and ventilation.[2] |
Operational Workflow
The following diagram outlines the standard operational workflow for handling 2,2-Dimethylbenzo[d][1]dioxole-d2, from preparation to disposal, to minimize risk and ensure procedural consistency.
Experimental Protocols
General Handling and Storage:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3][4]
-
Store containers in a cool, dry, and well-ventilated place, tightly closed to prevent exposure to moisture and air.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[4][5]
-
Do not eat, drink, or smoke in areas where this chemical is handled.[4]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
Spill Response:
-
Evacuate non-essential personnel from the spill area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Clean the affected area thoroughly.
-
Avoid allowing the substance to enter drains.
Disposal Plan:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
